Saluamine
Description
Properties
IUPAC Name |
2-amino-4-chloro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLJBZFXGDHSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184875 | |
| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-91-7 | |
| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Whitepaper: The Role of Saluamine in the Metabolism of Furosemide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furosemide (B1674285) is a potent loop diuretic widely used in the treatment of edema and hypertension. Its metabolism has been a subject of extensive study to understand its pharmacokinetic and pharmacodynamic profile. While furosemide is primarily metabolized via glucuronidation to the active metabolite furosemide glucuronide, another compound, 2-amino-4-chloro-5-sulfamoylanthranilic acid, commonly known as saluamine or CSA, has been reported as a minor metabolite. However, its status as a true biotransformation product is highly controversial, with some studies suggesting it may be an analytical artifact.[1][2][3] This technical guide provides an in-depth review of the current scientific literature regarding the role of this compound, presenting the available quantitative data, the analytical methodologies used for its detection, and its place within the broader metabolic pathway of furosemide.
Furosemide Metabolism: Major and Minor Pathways
The biotransformation of furosemide primarily occurs in the kidney and, to a lesser extent, the liver.[4][5] The predominant metabolic pathway is the conjugation of the carboxylic acid group with glucuronic acid to form furosemide acyl-glucuronide.[1][4][6][7] This glucuronide conjugate is pharmacologically active and contributes to the overall diuretic effect.[1][4][7]
A secondary, and significantly less prominent, proposed pathway is the cleavage of the furfuryl side chain, leading to the formation of this compound (CSA).[1][4] This N-dealkylation reaction represents a minor route of metabolism.[8] However, the detection of this compound has been inconsistent across studies. Some research failed to detect its presence in patients, while others have quantified it at very low levels, leading to debate about its significance and origin.[1][6]
Quantitative Analysis of this compound Formation
Quantitative data on this compound excretion is limited and shows significant variability. The majority of furosemide is either excreted unchanged or as its glucuronide conjugate.[6][9] The available data for this compound are summarized below.
| Study Population | Administration Route | Dose | Analytical Method | Percentage of Dose Excreted as this compound (CSA) | Reference |
| Patients with Acute Pulmonary Edema | Intravenous (IV) | 20-80 mg | Gas-Liquid Chromatography | 0.13% - 3.92% | [10] |
| Kidney Transplant Patients | Oral and IV | Therapeutic | High-Performance Liquid Chromatography (HPLC) | Not Detected | [6] |
Table 1: Summary of Quantitative Data on this compound Excretion.
The findings from these studies underscore the minor contribution of the this compound pathway to the overall elimination of furosemide. The study in patients with acute pulmonary edema represents the most direct quantification, yet even in this population, this compound accounts for less than 4% of the administered dose.[10] The complete absence of detectable this compound in kidney transplant patients further questions the consistency and significance of this metabolic route.[6]
Experimental Protocols for Metabolite Detection
The analysis of furosemide and its metabolites from biological matrices like plasma and urine requires sensitive and specific analytical methods. Various chromatographic techniques have been employed.
Gas-Liquid Chromatography (GLC)
-
Principle: This method was used in early studies to separate and quantify furosemide and its metabolites. It involves vaporizing the sample and separating its components in a gaseous mobile phase based on their interaction with a stationary phase.
-
Protocol Outline (Based on Perez et al., 1979):
-
Sample Preparation: Urine and serum samples are collected.
-
Extraction: Furosemide and its biotransformation products are extracted from the biological matrix using an organic solvent.
-
Derivatization: The extracted compounds are often chemically modified (derivatized) to increase their volatility and thermal stability for GLC analysis.
-
GLC Analysis: The derivatized sample is injected into the gas chromatograph. Components are separated on a column and detected, often by a flame ionization detector (FID) or an electron capture detector (ECD).
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.[10]
-
Thin-Layer Chromatography (TLC) with Fluorometry
-
Principle: This method offers improved specificity over direct fluorometry by first separating the compounds on a TLC plate.
-
Protocol Outline (Based on Andreasen et al., 1977):
-
Extraction: Furosemide and its metabolites are extracted from plasma or urine.
-
TLC Separation: The extract is spotted onto a TLC plate and developed in a solvent system to separate Furosemide (F), Anthranilic acid (A), and this compound (CSA).
-
Visualization & Elution: The separated spots are visualized (e.g., under UV light), scraped from the plate, and the compounds are eluted from the silica (B1680970) with a suitable solvent.
-
Fluorometric Quantification: The fluorescence of the eluted samples is measured. The intensity is proportional to the concentration of the compound.
-
Sensitivity: The reported sensitivity for this method was 0.1 µg/ml for furosemide and 0.15-0.20 µg/ml for this compound (CSA).[11]
-
Biological Activity and Clinical Significance
There is a lack of specific data on the diuretic or any other pharmacological activity of this compound. The primary diuretic action of furosemide therapy is attributed to the parent drug and its active glucuronide metabolite.[1][7] Both compounds exert their effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, which leads to a significant increase in the excretion of sodium, chloride, and water.[5][12] Given that this compound is, at best, a very minor metabolite, its contribution to the overall clinical effect of furosemide is considered negligible.
Conclusion
References
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Biotransformation of furosemide in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 10. Biotransformation of furosemide in patients with acute pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of furosemide and two of its possible metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
Chemical structure and properties of Saluamine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saluamine, also known as 4-Chloro-5-sulfamoylanthranilic acid, is a primary metabolite of the potent loop diuretic, Furosemide.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its metabolic context and observed toxicological effects.
Chemical Structure and Properties
This compound is the N-dealkylated metabolite of Furosemide, formed through microbial transformation and bile metabolism.[1] Its chemical identity has been confirmed through various analytical techniques.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid[4] |
| Synonyms | 4-Chloro-5-sulfamoylanthranilic acid, CSA, Desfurylmethylfurosemide[2][3][5] |
| CAS Number | 3086-91-7[1][5] |
| Molecular Formula | C₇H₇ClN₂O₄S[5] |
| Molecular Weight | 250.66 g/mol [5] |
| SMILES | C1=C(C(=CC(=C1C(=O)O)N)Cl)S(=O)(=O)N |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 267-271°C (with decomposition) | [6][7] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% (HPLC) | [5] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Computational Data
| Parameter | Value |
| Topological Polar Surface Area (TPSA) | 123 Ų |
| logP | 0.5 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
Metabolism and Biological Significance
This compound is a significant metabolite of Furosemide.[1][3] While Furosemide's diuretic action is well-understood, the biological activities and toxicological profile of its metabolites, such as this compound, are crucial areas of research, particularly as they may possess their own physiological effects.
Metabolic Formation of this compound
The metabolic pathway leading to the formation of this compound from Furosemide is primarily through N-dealkylation.
Caption: Metabolic conversion of Furosemide to this compound.
Experimental Protocols
This section details the methodologies for key experiments involving this compound, including its quantification and toxicological assessment.
Quantification of this compound
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound in complex matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-sulfamoylanthranilic acid | C7H7ClN2O4S | CID 76523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 3086-91-7 | LGC Standards [lgcstandards.com]
- 6. This compound | Drug Metabolite | 3086-91-7 | Invivochem [invivochem.com]
- 7. usbio.net [usbio.net]
Saluamine (CAS 3086-91-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saluamine, with the Chemical Abstracts Service (CAS) number 3086-91-7, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is primarily known as an N-dealkylated metabolite of the potent loop diuretic, Furosemide.[1] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, biological activity, and relevant experimental methodologies. The information is curated to support researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.
Introduction
This compound, chemically known as 4-Chloro-5-sulfamoylanthranilic acid, is a key metabolite in the biotransformation of Furosemide.[1][2] It is also considered a significant impurity in Furosemide preparations.[3][4] The presence of the sulfonamide group in its structure suggests potential antibacterial properties, a characteristic feature of sulfonamide derivatives.[5] Its structural similarity to Furosemide also imparts it with some diuretic activity, although to a lesser extent than the parent drug.[6] Understanding the properties and biological interactions of this compound is crucial for a comprehensive pharmacokinetic and pharmacodynamic profiling of Furosemide, as well as for quality control in its manufacturing.
Physicochemical Properties
This compound is an organic compound belonging to the class of sulfonamides, characterized by a chloro group and a sulfonamide functional group attached to an anthranilic acid backbone.[5] It typically exists as a crystalline solid and exhibits solubility in polar solvents.[5]
| Property | Value | Reference |
| CAS Number | 3086-91-7 | [2][5][7] |
| Molecular Formula | C₇H₇ClN₂O₄S | [2][5][7] |
| Molecular Weight | 250.66 g/mol | [2][7][8] |
| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid | [3] |
| Synonyms | 4-Chloro-5-sulfamoylanthranilic acid, Desfurylmethylfurosemide, Furosemide Impurity C | [2][3][5] |
| Appearance | White to off-white or beige solid | [1][9][10] |
| Melting Point | > 233 °C; 268-271 °C (decomposes) | [9][10][11] |
| Solubility | Soluble in polar solvents like water and alcohols; slightly soluble in DMSO and Methanol | [5][9] |
| Purity (typical) | >95% (HPLC) | [4] |
| Storage | 4°C, protect from light | [1][7] |
Biological Activity and Mechanism of Action
This compound's primary biological role is as a metabolite of Furosemide.[1][2] It retains a degree of the pharmacological activity of its parent compound.
Diuretic Activity
This compound exhibits diuretic properties by inhibiting the Na-K-2Cl cotransporter (NKCC), a protein primarily located in the thick ascending limb of the loop of Henle in the kidney.[6][12] This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes. The diuretic potency of this compound is reported to be approximately 25% of that of Furosemide.[6]
Toxicity
Toxicological studies are essential for understanding the safety profile of drug metabolites. Studies in mice have indicated that this compound may possess a higher toxic potential than Furosemide. Acute, subacute, and chronic toxicity studies have revealed that this compound can induce inflammatory changes and congestion in the liver, with mild congestion also observed in the heart and kidneys.[13]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline methodologies for the synthesis, biological evaluation, and analysis of this compound.
Synthesis of this compound
This compound is a degradation product of Furosemide and can be synthesized from precursors used in Furosemide synthesis. A common route involves the chlorosulfonation and subsequent amination of 2,4-dichlorobenzoic acid.
Protocol: Synthesis of 4-Chloro-5-sulfamoylanthranilic acid
-
Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, primarily at the position para to the carboxylic acid and ortho to one of the chlorine atoms, yielding 4,6-dichloro-3-chlorosulfonylbenzoic acid.
-
Ammonolysis: The resulting 4,6-dichloro-3-chlorosulfonylbenzoic acid is then treated with ammonia (B1221849). The ammonia displaces the chlorine on the sulfonyl group to form a sulfonamide, yielding 5-(aminosulfonyl)-2,4-dichlorobenzoic acid.
-
Nucleophilic Aromatic Substitution: The 5-(aminosulfonyl)-2,4-dichlorobenzoic acid is then reacted with an amino group source under conditions that favor nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom with an amino group to yield 2-amino-4-chloro-5-(aminosulfonyl)benzoic acid (this compound). The reaction mixture is then acidified to precipitate the final product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. 4-Chloro-5-sulfamoylanthranilic acid | C7H7ClN2O4S | CID 76523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5-Sulfamoylanthranilic Acid | CAS Number 3086-91-7 [klivon.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 6. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3860582A - Derivatives of 4-chloro-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 9. ClinPGx [clinpgx.org]
- 10. 4-Chloro-5-sulfamoylanthranilic acid | SIELC Technologies [sielc.com]
- 11. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Toxicology Services - Enamine [enamine.net]
- 13. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Saluamine: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saluamine, known chemically as 4-chloro-5-sulfamoylanthranilic acid, is primarily recognized as a significant metabolite of the potent loop diuretic, Furosemide. It is also identified as "Furosemide Impurity C" during the synthesis of the parent drug. This technical guide provides an in-depth overview of the discovery of this compound as a metabolite, its chemical synthesis, physicochemical properties, and known biological activities. While direct and extensive research on this compound's independent pharmacological effects is limited, this document compiles available data, including its role as a precursor in the synthesis of carbonic anhydrase inhibitors and its inherent diuretic properties. The guide also details experimental protocols for its synthesis and analytical detection, and presents relevant signaling pathways of its parent compound, Furosemide, to provide a contextual framework for potential research and development.
Discovery and Identification
This compound was not discovered as a novel natural product but was identified as a key metabolite of Furosemide. Its formation in the body occurs through the N-dealkylation of Furosemide, a process that takes place via microbial transformation and bile metabolism[1][2]. In vitro studies have also demonstrated that Furosemide can be hydrolyzed to this compound under acidic conditions, a process that has been studied to understand the bioavailability of the parent drug[3].
The identification of this compound is crucial in the pharmacokinetic studies of Furosemide, as understanding its formation and clearance provides a more complete picture of the drug's disposition in the body. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to separate and quantify this compound from its parent compound and other metabolites in biological samples.
Metabolite Identification Workflow
The general workflow for identifying a drug metabolite like this compound involves several key stages, from initial administration of the parent drug to the structural elucidation of the metabolite.
Caption: General Workflow for Drug Metabolite Identification.
Chemical Synthesis of this compound
This compound can be synthesized through several chemical routes. The most common laboratory-scale methods involve the hydrolysis of Furosemide or direct synthesis from precursors.
Synthesis via Hydrolysis of Furosemide
Acid-catalyzed hydrolysis of Furosemide yields this compound and furfuryl alcohol. This method is often used for analytical standard preparation.
Reaction: Furosemide + H₂O (in acidic medium) → this compound + Furfuryl alcohol
Experimental Protocol: A detailed experimental protocol for the acid hydrolysis of Furosemide to yield this compound is as follows:
-
Dissolution: Dissolve a known quantity of Furosemide in a suitable organic solvent (e.g., methanol).
-
Acidification: Add a strong acid, such as hydrochloric acid, to the solution to achieve a final concentration that facilitates hydrolysis.
-
Heating: Heat the mixture under reflux for a specified period to drive the hydrolysis reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Isolation: After completion, cool the reaction mixture and neutralize it. The product, this compound, may precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization.
Synthesis from 4-chloroanthranilic acid
A more direct synthetic approach involves the chlorosulfonation of 4-chloroanthranilic acid.
Experimental Protocol: A common route involves reacting 4-chloroanthranilic acid with chlorosulfonic acid under controlled conditions to introduce the sulfamoyl group[4].
-
Reaction Setup: In a reaction vessel equipped with a stirrer and maintained at a controlled temperature (typically below 40°C to prevent over-sulfonation), add 4-chloroanthranilic acid.
-
Chlorosulfonation: Slowly add chlorosulfonic acid to the vessel while stirring. The temperature should be carefully monitored and controlled.
-
Ammonolysis: The resulting chlorosulfonylated intermediate is then reacted with ammonia (B1221849) to form the sulfonamide group.
-
Work-up and Isolation: The reaction mixture is then subjected to an acidic work-up to precipitate the this compound product.
-
Purification: The crude product is collected, washed, and can be purified by recrystallization.
Physicochemical and Quantitative Data
This compound is an off-white to tan solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₄S | [1] |
| Molecular Weight | 250.66 g/mol | [1] |
| CAS Number | 3086-91-7 | [1] |
| Melting Point | 268-271 °C (decomposes) | |
| Solubility | Soluble in DMSO and Methanol | |
| Appearance | Off-white to tan solid |
Biological Activity and Signaling Pathways
While the pharmacological activity of this compound itself is not extensively characterized, it is known to be a key intermediate in the synthesis of potent carbonic anhydrase inhibitors[4]. Some studies also suggest that it retains some diuretic activity[4].
Carbonic Anhydrase Inhibition
Experimental Protocol for Carbonic Anhydrase Inhibition Assay: A common method to assess the inhibitory activity of compounds like this compound derivatives against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: Prepare solutions of the target human carbonic anhydrase (hCA) isoform and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together to allow for the formation of the enzyme-inhibitor complex.
-
Assay Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Measurement: Monitor the change in pH over time as the CO₂ is hydrated to bicarbonate and a proton.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations to determine the inhibition constant (Ki).
Diuretic Activity
As a metabolite of the loop diuretic Furosemide, this compound is suggested to possess some diuretic properties[4]. The parent drug, Furosemide, exerts its potent diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys[7]. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.
Experimental Protocol for Diuretic Activity Assay (in vivo): The diuretic activity of a compound can be evaluated in an animal model, such as rats.
-
Animal Preparation: Acclimate the animals and provide them with a saline load to ensure a baseline level of hydration and urine output.
-
Compound Administration: Administer the test compound (this compound), a positive control (e.g., Furosemide), and a vehicle control to different groups of animals.
-
Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals.
-
Measurement: Measure the total urine volume for each animal. The urine can also be analyzed for electrolyte concentrations (Na+, K+, Cl-).
-
Data Analysis: Compare the urine output and electrolyte excretion in the test group to the control groups to determine the diuretic effect.
Furosemide Signaling Pathway
The primary mechanism of action of Furosemide involves the inhibition of the Na+-K+-2Cl- cotransporter. This action disrupts the reabsorption of electrolytes and water in the kidney.
Caption: Furosemide's Mechanism of Action on the NKCC2 Transporter.
Conclusion
This compound, the N-dealkylated metabolite of Furosemide, represents an important molecule in the study of drug metabolism and as a building block for the synthesis of new therapeutic agents. While its own pharmacological profile is not extensively detailed, its role as a precursor for potent carbonic anhydrase inhibitors highlights its potential in drug discovery. This technical guide has summarized the current knowledge on the discovery, synthesis, and known biological context of this compound, providing a valuable resource for researchers in pharmacology and medicinal chemistry. Further investigation into the direct biological effects of this compound may unveil new therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathways involved in renal oxidative injury: role of the vasoactive peptides and the renal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-sulfamoylanthranilic Acid|CA Inhibitor [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Saluamine: A Technical Guide for Researchers
Abstract
Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is a recognized metabolite of the potent loop diuretic, Furosemide.[1][2] Its formation, primarily through N-dealkylation, represents a minor route of biotransformation for the parent drug. This technical guide provides a comprehensive overview of the metabolism leading to this compound formation, its pharmacokinetic profile derived from studies of its parent compound, and the analytical methodologies employed for its quantification. The information presented is intended to support research and development activities related to Furosemide metabolism and its byproducts. It is important to note that some studies have questioned whether this compound is a true metabolite or an analytical artifact, a controversy that warrants consideration in future research.[1][3][4][5][6]
Metabolism: The Biotransformation of Furosemide to this compound
The metabolism of Furosemide is a critical determinant of its therapeutic efficacy and clearance. While the primary metabolic pathway is glucuronidation, a smaller fraction of the drug undergoes Phase I metabolism to yield this compound.[1][5]
1.1 Pathway of Formation
This compound is the product of N-dealkylation of the furfuryl side chain of Furosemide. This reaction cleaves the bond between the furan (B31954) ring's methylene (B1212753) group and the amine, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid. This process occurs through various mechanisms, including microbial transformation and bile metabolism.[7][8] While the specific human enzymes responsible for this N-dealkylation are not definitively identified in the available literature, non-renal clearance of Furosemide has been associated with cytochrome P450 (CYP) enzymes in animal models, suggesting a potential role for this superfamily in this compound formation.
1.2 Metabolic Fate
Following its formation, this compound is primarily eliminated from the body via urinary excretion. Studies in patients with acute pulmonary edema have shown that the amount of this compound excreted in the urine is a minor fraction of the administered Furosemide dose.
Diagram: Furosemide Metabolic Pathway
References
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Biological Landscape of 4-Chloro-5-sulfamoyl-anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-sulfamoyl-anthranilic acid (CSA) is a molecule of significant interest in the pharmaceutical sciences, primarily recognized as a principal degradation product and metabolite of the potent loop diuretic, furosemide (B1674285). Its structural features, including a sulfonamide group, suggest inherent biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the known biological activities of CSA, with a focus on its potential as a carbonic anhydrase inhibitor and its diuretic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Core Biological Activities
The biological activities of 4-Chloro-5-sulfamoyl-anthranilic acid are intrinsically linked to its chemical structure, which it shares with pharmacologically active sulfonamides. The primary activities explored in the literature revolve around its role as a carbonic anhydrase inhibitor and its potential as a diuretic agent.
Carbonic Anhydrase Inhibition
The presence of an unsubstituted sulfonamide group in CSA is a key structural motif for the inhibition of carbonic anhydrase (CA) isoenzymes. These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and edema. While specific inhibitory constants (Kᵢ) for CSA against various CA isoforms are not extensively reported in publicly available literature, its structural similarity to other sulfonamide-based CA inhibitors suggests a potential for this activity.
Diuretic Activity
As a major metabolite of furosemide, a potent loop diuretic, CSA has been investigated for its own diuretic and saluretic (excretion of sodium chloride) effects. Furosemide primarily exerts its action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. While CSA is generally considered to have weaker diuretic effects than its parent compound, some studies on related salts of furosemide have indicated the potential for pronounced diuretic and saluretic action, in some cases even exceeding that of furosemide.[1]
Quantitative Biological Data
Precise quantitative data for the biological activity of 4-Chloro-5-sulfamoyl-anthranilic acid is limited in publicly accessible scientific literature. The following tables are presented to structure the available information and provide a framework for future research.
Table 1: Carbonic Anhydrase Inhibition Data
| Isoform | IC₅₀ (nM) | Kᵢ (nM) | Assay Method | Reference |
| hCA I | Data not available | Data not available | Esterase activity assay | - |
| hCA II | Data not available | Data not available | Esterase activity assay | - |
| hCA IX | Data not available | Data not available | Esterase activity assay | - |
| hCA XII | Data not available | Data not available | Esterase activity assay | - |
| hCA: human Carbonic Anhydrase |
Table 2: Diuretic Activity Data (Animal Models)
| Animal Model | Dose | Urine Volume Increase (%) | Na⁺ Excretion Increase (%) | K⁺ Excretion Increase (%) | Cl⁻ Excretion Increase (%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | - |
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | LD₅₀ (mg/kg) | Assay Method | Reference |
| Data not available | Data not available | Data not available | MTT Assay | - |
Experimental Protocols
The following sections detail standardized experimental protocols relevant to assessing the biological activities of 4-Chloro-5-sulfamoyl-anthranilic acid.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This colorimetric assay is a common method for determining the inhibitory activity of compounds against carbonic anhydrase.[2][3]
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate
-
Test compound (4-Chloro-5-sulfamoyl-anthranilic acid) dissolved in DMSO
-
Acetazolamide (B1664987) (as a positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a solution of the CA enzyme in Tris-HCl buffer.
-
Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate. For the control, add 20 µL of DMSO. For the positive control, add 20 µL of acetazolamide solution.
-
Add 140 µL of Tris-HCl buffer to all wells.
-
Initiate the reaction by adding 20 µL of the CA enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 20 µL of p-NPA solution to each well to start the enzymatic reaction.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Diuretic Activity Assay (Rat Model)
This protocol, based on the Lipschitz method, is a standard procedure for evaluating the diuretic, saluretic, and natriuretic activity of a test compound in rats.[4][5][6]
Animals:
-
Male or female Wistar rats (150-200 g)
Materials:
-
Metabolic cages for the collection of urine and feces separately.
-
Test compound (4-Chloro-5-sulfamoyl-anthranilic acid).
-
Furosemide (as a positive control).
-
Vehicle (e.g., 0.9% saline solution).
-
Oral gavage needles.
-
Flame photometer for electrolyte analysis.
Procedure:
-
Fast the rats overnight (approximately 18 hours) with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (furosemide, e.g., 10 mg/kg), and test groups (CSA at various doses).
-
Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.
-
Immediately after the saline load, administer the vehicle, furosemide, or CSA to the respective groups via oral gavage.
-
Place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative 24-hour sample).
-
Measure the total volume of urine for each rat.
-
Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic action (ratio of urine output of the test group to the control group) and diuretic activity (ratio of urine output of the test group to the standard group).
-
Calculate the saluretic and natriuretic indices based on electrolyte excretion.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (4-Chloro-5-sulfamoyl-anthranilic acid) dissolved in DMSO.
-
Doxorubicin or cisplatin (B142131) (as a positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of CSA, the positive control, and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-Chloro-5-sulfamoyl-anthranilic acid can be understood through its interaction with specific cellular pathways.
Inhibition of Na-K-2Cl Cotransporter (NKCC)
The primary mechanism of action for loop diuretics like furosemide, and potentially its metabolite CSA, is the inhibition of the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water.
Carbonic Anhydrase Inhibition in the Proximal Tubule
Carbonic anhydrase inhibitors reduce the reabsorption of bicarbonate in the proximal convoluted tubule. By inhibiting carbonic anhydrase on the apical membrane and within the cytoplasm of the tubular cells, the conversion of filtered bicarbonate to CO₂ and the subsequent reabsorption as bicarbonate are diminished. This leads to increased urinary excretion of bicarbonate, sodium, and water.
Conclusion and Future Directions
4-Chloro-5-sulfamoyl-anthranilic acid presents a compelling case for further investigation as a biologically active molecule. Its structural relationship to furosemide and the broader class of sulfonamide drugs provides a strong rationale for its potential as a carbonic anhydrase inhibitor and a diuretic agent. However, the current body of publicly available literature lacks comprehensive quantitative data to fully characterize these activities.
Future research should focus on:
-
Quantitative aAsessment: Determining the IC₅₀ and Kᵢ values of CSA against a panel of human carbonic anhydrase isoforms.
-
In Vivo Efficacy: Conducting dose-response studies in animal models to quantify the diuretic and saluretic effects of CSA.
-
Cytotoxicity Profiling: Evaluating the in vitro cytotoxicity of CSA against a range of cancer and normal cell lines to establish a preliminary safety profile.
-
Mechanism of Action Studies: Investigating the specific interactions of CSA with the Na-K-2Cl cotransporter and other potential molecular targets.
A thorough understanding of the biological activity of 4-Chloro-5-sulfamoyl-anthranilic acid will not only provide valuable insights into the pharmacology of furosemide and its metabolites but also has the potential to uncover new therapeutic applications for this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. njppp.com [njppp.com]
- 6. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
The Crossroads of Microbial and Host Metabolism: A Technical Guide to Saluamine, Furosemide, and Bile Acid Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of saluamine, a primary metabolite of the widely used diuretic furosemide (B1674285), with a focus on its microbial transformation and the consequential, though less understood, implications for bile acid metabolism. While direct evidence linking this compound to bile acid modulation remains an area for future research, this document synthesizes the current understanding of furosemide's microbial metabolism and its observed effects on bile composition. We will delve into the known microbial pathways that lead to the formation of this compound, present quantitative data on this biotransformation, and detail the impact of the parent compound, furosemide, on bile flow and electrolyte composition. Furthermore, this guide will provide detailed experimental protocols for the study of microbial xenobiotic metabolism and bile acid analysis, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of these complex interactions. This document aims to serve as a comprehensive resource for researchers investigating the intricate interplay between gut microbiota, drug metabolism, and host physiology.
Introduction: The Microbial Influence on Xenobiotics
The human gut microbiota represents a complex and dynamic ecosystem that plays a pivotal role in host health and disease. Beyond its established functions in nutrition and immunity, the gut microbiome possesses a vast metabolic capacity to transform a wide array of xenobiotics, including pharmaceutical drugs. This microbial metabolism can significantly alter the bioavailability, efficacy, and toxicity of therapeutic agents. One such transformation is the conversion of the potent loop diuretic, furosemide, into its primary metabolite, this compound (4-chloro-5-sulfamoylanthranilic acid).[1][2] this compound is produced via the N-dealkylation of furosemide by gut microbes.[1] Understanding the mechanisms and consequences of this microbial transformation is crucial for a complete picture of furosemide's pharmacology and its potential impact on host systems, including the intricate network of bile acid signaling.
Microbial Transformation of Furosemide to this compound
The biotransformation of furosemide to this compound is a key metabolic event mediated by the gut microbiota. This process involves the enzymatic cleavage of the furfuryl group from the furosemide molecule.[1] Studies have demonstrated that various microbial species, particularly fungi, are capable of this transformation.
Quantitative Data on Furosemide Biotransformation
The efficiency of furosemide transformation into its metabolites can vary depending on the microbial species and environmental conditions. The following table summarizes the reported yields of this compound and other metabolites from the microbial biotransformation of furosemide.
| Microbial Strain | Metabolite | Yield (%) | Reference |
| Cunninghamella echinulata | This compound (SLMN) | 42 | [1] |
| Hydroxy-ketone (HK) | 17 | [1] | |
| Aspergillus candidus | This compound (SLMN) | Low amount | [2] |
| Pyridinium derivative | Low amount | [2] |
Impact of Furosemide on Bile Metabolism
While direct studies on this compound's effect on bile metabolism are lacking, research on its parent compound, furosemide, has revealed significant effects on bile flow and composition. Furosemide has been shown to induce choleresis, an increase in bile flow.[3][4][5] This effect is primarily attributed to its inhibitory action on sodium reabsorption in the biliary ducts and ductuli.[3][4]
Quantitative Effects of Furosemide on Bile Flow and Composition
The administration of furosemide leads to measurable changes in the volume and electrolyte content of bile. The table below presents a summary of these quantitative effects as reported in canine studies.
| Parameter | Change after Furosemide Administration | Reference |
| Bile Flow | 2.5 times increase | [3][4] |
| Urinary Output | 15 times increase | [3][4] |
| Biliary Sodium (Na+) Output | High increase | [3][4] |
| Biliary Chloride (Cl-) Output | High increase | [3][4] |
| Biliary Bicarbonate (HCO3-) Output | High increase | [3][4] |
| Biliary Potassium (K+) Output | Smaller increase | [3][4] |
| Biliary Phosphorus (P) Output | Smaller increase | [3][4] |
| Biliary Calcium (Ca2+) Output | Smaller increase | [3][4] |
| Biliary 3-OH bile salts Output | Significant increase | [5] |
| Total Bilirubin Output | Not significantly affected | [3][4] |
| Alkaline Phosphatase Output | Not significantly affected | [3][4] |
| Total Cholesterol Output | Not significantly affected | [3][4] |
These findings suggest that furosemide, and by extension its microbially-generated metabolite this compound, may influence the enterohepatic circulation of bile acids. The increased output of 3-OH bile salts is particularly noteworthy, as it points to a potential interaction with bile acid synthesis or transport mechanisms.[5]
Signaling Pathways in Microbial-Host Crosstalk and Bile Metabolism
The gut microbiota and its metabolites can influence host physiology through various signaling pathways. Bile acids themselves are signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like Takeda G protein-coupled receptor 5 (TGR5).[6][7] While there is no direct evidence of this compound interacting with these receptors, it is plausible that as a microbial metabolite, it could potentially modulate these or other host signaling pathways, thereby indirectly affecting bile acid homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial biotransformation of furosemide for environmental risk assessment: identification of metabolites and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of furosemide on the flow and composition of bile in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Effects of furosemide on biliary secretion, pancreatic blood flow, and pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C7H7ClN2O4S, identified as 4-chloro-N-methyl-3-nitrobenzenesulfonamide. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available physicochemical properties, its role as a key synthetic intermediate, and proposes a general experimental framework for its characterization. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related sulfonamide compounds in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS Number: 137-48-4) are summarized in the table below.[1] These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O4S | [1] |
| Molecular Weight | 250.66 g/mol | [1] |
| IUPAC Name | 4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | US EPA[1] |
| CAS Number | 137-48-4 | US EPA[1] |
| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | PubChem |
| InChI Key | UMNGEAKUUOJPAX-UHFFFAOYSA-N | PubChem |
Synthesis and Role as a Chemical Intermediate
4-chloro-N-methyl-3-nitrobenzenesulfonamide is primarily recognized as a versatile chemical intermediate. Its structural features, including the reactive sulfonyl chloride precursor and the nitro group, make it a valuable starting material for the synthesis of more complex molecules.
General Synthesis of Sulfonamides
The synthesis of sulfonamides can be achieved through various methods. A general approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the synthesis would likely start from 4-chloro-3-nitrobenzenesulfonyl chloride and methylamine.
Intermediate in the Synthesis of Bcl-2 Inhibitors
A significant application of related compounds, such as 4-chloro-3-nitrobenzenesulfonamide (B1329391), is in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its inhibition is a promising strategy in cancer therapy. The core structure of these sulfonamides serves as a scaffold for building molecules that can mimic the binding of pro-apoptotic proteins to Bcl-2, thereby inducing cancer cell death.[2] Venetoclax, a potent Bcl-2 inhibitor, is an example of a drug whose synthetic route involves intermediates structurally related to 4-chloro-N-methyl-3-nitrobenzenesulfonamide.[2]
Proposed Experimental Protocols for Characterization
Due to the limited published data on the biological activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, this section outlines a generic experimental workflow that researchers can adapt to characterize this and other novel sulfonamides.
In Vitro Bioactivity Screening
A primary step in characterizing a novel compound is to screen it against a panel of biologically relevant targets. Given the structural class, initial assays could focus on targets known to be modulated by other sulfonamides.
Table 2: Proposed Initial Bioactivity Assays
| Assay Type | Target/Pathway | Rationale |
| Enzyme Inhibition Assay | Dihydropteroate Synthase (DHPS) | Classic target for antibacterial sulfonamides.[3] |
| Enzyme Inhibition Assay | Carbonic Anhydrases (CAs) | Common off-target for some sulfonamides; relevant for various therapeutic areas.[3] |
| Cell Viability Assay | Cancer Cell Lines (e.g., those overexpressing Bcl-2) | To investigate potential anticancer activity, given its role as a synthetic precursor. |
| Ion Channel Screening | KCNQ, hERG, etc. | To assess for potential cardiotoxicity and other off-target ion channel effects. |
General Protocol for Enzyme Inhibition Assay (Example: DHPS)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DHPS.
-
Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPP), test compound, assay buffer, and a microplate reader.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the DHPS enzyme, DHPP, and the test compound at various concentrations.
-
Initiate the reaction by adding PABA.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value using a suitable dose-response curve fitting model.[3]
-
Signaling Pathways: Areas for Future Investigation
Currently, there is no direct evidence linking 4-chloro-N-methyl-3-nitrobenzenesulfonamide to the modulation of specific signaling pathways. However, based on its structural relationship to precursors of Bcl-2 inhibitors, a logical starting point for investigation would be the intrinsic apoptosis pathway.
Future research could explore whether this compound or its derivatives can:
-
Directly bind to Bcl-2 family proteins.
-
Disrupt the interaction between pro- and anti-apoptotic proteins.
-
Induce downstream apoptotic events such as caspase activation and cytochrome c release.
Conclusion and Future Directions
4-chloro-N-methyl-3-nitrobenzenesulfonamide is a well-defined chemical entity with established physicochemical properties. Its primary current value lies in its utility as a synthetic intermediate for the construction of more complex, biologically active molecules, most notably in the development of Bcl-2 inhibitors for cancer therapy.
The lack of comprehensive biological data for this specific compound presents an opportunity for further research. A systematic investigation, following the proposed experimental workflows, could uncover novel biological activities and mechanisms of action. Future studies should focus on:
-
Broad-panel biological screening to identify potential targets.
-
Structure-activity relationship (SAR) studies to optimize any identified activity.
-
Mechanism of action studies to elucidate the molecular basis of its effects.
-
In vivo studies to assess its pharmacokinetic properties and potential therapeutic efficacy in relevant disease models.
By undertaking these investigations, the scientific community can fully characterize the potential of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and its derivatives as valuable tools for research and drug development.
References
The Metabolic Fate of Furosemide: A Technical Guide to the Relationship Between Saluamine and Furosemide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the relationship between two key metabolites of the potent loop diuretic, furosemide (B1674285): Saluamine (CSA) and Furosemide glucuronide. Furosemide undergoes extensive metabolism, with these two compounds representing distinct metabolic pathways. Furosemide glucuronide is a direct, pharmacologically active conjugate, while the status of this compound as a true in vivo metabolite is a subject of scientific debate, with substantial evidence pointing towards its formation as an analytical artifact. This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines experimental protocols for their analysis, and discusses the evidence surrounding the origins of this compound.
Introduction
Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a widely prescribed diuretic for the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the treatment of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. The biotransformation of furosemide is complex, leading to the formation of several metabolites, the most prominent being Furosemide glucuronide and this compound (4-chloro-5-sulfamoylanthranilic acid, CSA).[3][4] Understanding the formation, characteristics, and analytical determination of these metabolites is crucial for drug development, clinical pharmacology, and toxicology studies.
This guide aims to provide a comprehensive technical overview of the relationship between this compound and Furosemide glucuronide, with a focus on:
-
The metabolic pathways governing their formation.
-
Quantitative data on their pharmacokinetics and excretion.
-
Detailed experimental methodologies for their identification and quantification.
-
A critical evaluation of the evidence concerning the origin of this compound.
Chemical Structures and Properties
A clear understanding of the chemical structures of furosemide and its metabolites is fundamental.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Furosemide | 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid | C₁₂H₁₁ClN₂O₅S | 330.74 |
| Furosemide glucuronide | 1-[5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate]-β-D-glucopyranuronic acid | C₁₈H₁₉ClN₂O₁₁S | 506.87 |
| This compound (CSA) | 4-chloro-5-sulfamoylanthranilic acid | C₇H₇ClN₂O₄S | 250.66 |
Metabolic Pathways
Furosemide is metabolized in both the kidney and the liver, with the kidneys playing a major role.[3] The formation of Furosemide glucuronide and this compound proceeds via distinct mechanisms.
Formation of Furosemide Glucuronide
Glucuronidation is a major phase II metabolic pathway for furosemide.[5] This process involves the covalent attachment of glucuronic acid to the carboxyl group of furosemide, forming an acyl glucuronide. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[5]
-
Enzymology : In vitro studies using human liver and kidney microsomes have identified several UGT isoforms capable of metabolizing furosemide. The predominant enzyme responsible for furosemide glucuronidation is UGT1A9 , with minor contributions from UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A10, and UGT2B7.[6]
-
Pharmacological Activity : Furosemide glucuronide is a pharmacologically active metabolite, retaining diuretic effects.[3]
Metabolic pathways of Furosemide.
The Origin of this compound: Metabolite or Artifact?
The classification of this compound as a true in vivo metabolite of furosemide is contentious.[7]
-
Evidence as a Metabolite : Some studies suggest that this compound is an N-dealkylated metabolite of furosemide produced through microbial transformation and in bile metabolism.[8] Studies in dogs and monkeys have reported the presence of this compound in urine following furosemide administration.[9]
This compound: Metabolite vs. Artifact.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and analysis of furosemide and its metabolites.
Table 1: Pharmacokinetic Parameters of Furosemide and Furosemide Glucuronide
| Parameter | Furosemide | Furosemide Glucuronide | Reference(s) |
| Bioavailability (Oral) | 49% ± 17% | - | [7] |
| Time to Peak (Tmax) (Oral) | 1-2 hours | - | - |
| Plasma Protein Binding | 91-99% | - | [3] |
| Elimination Half-life (t½) | 30-120 minutes | - | [7] |
| Total Body Clearance | 164 ± 26 mL/min | - | - |
| Renal Clearance | 66.2% of total clearance | - | - |
| Urinary Excretion (Unchanged) | ~50% | - | [6] |
| Urinary Excretion (as Glucuronide) | ~20% | - | [6] |
Table 2: Analytical Method Validation Parameters for Furosemide and Metabolites
| Analyte | Matrix | Method | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference(s) |
| Furosemide | Human Urine | UHPLC-MS/MS | 0.100 µg/mL | 0.100 – 50.0 µg/mL | 88.7 – 101 | 5.61 – 14.2 | [12] |
| Furosemide | Human Plasma | HPLC-MS/MS | - | - | - | - | [13] |
| This compound | - | HPLC-UV | - | - | - | - | [14] |
Experimental Protocols
Accurate determination of furosemide and its metabolites requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach.
Synthesis of Reference Standards
-
This compound (4-chloro-5-sulfamoylanthranilic acid) : Can be synthesized by reacting an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine (B118560) under anhydrous conditions, followed by acidification.[14][15] It is also commercially available.
-
Furosemide glucuronide : The acyl-β-D-glucuronide can be synthesized in vitro by incubating furosemide with liver microsomes (e.g., from pregnenolone-16α-carbonitrile-induced rats) in the presence of UDP-glucuronic acid.[16] It is also commercially available.[17]
Sample Preparation from Biological Matrices
-
Plasma : Protein precipitation with acetonitrile (B52724) is a common and simple method for sample preparation.[13]
-
Urine : For UHPLC-MS/MS analysis, a simple dilution or solid-phase extraction (SPE) can be employed. A typical SPE procedure involves conditioning the cartridge, loading the acidified urine sample, washing, and eluting with an organic solvent like methanol.[12]
HPLC-MS/MS Method for Simultaneous Analysis
This protocol provides a general framework for the simultaneous determination of furosemide and its metabolites.
Analytical workflow for Furosemide and metabolites.
Chromatographic Conditions (Example): [4]
-
Column : Kinetex® 2.6 µm Biphenyl or similar reversed-phase column.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A suitable gradient program to achieve separation of furosemide, furosemide glucuronide, and this compound.
-
Flow Rate : 0.4 - 1.0 mL/min.
-
Injection Volume : 1 - 10 µL.
-
Column Temperature : 40 °C.
Mass Spectrometry Conditions (Example): [12]
-
Ionization Source : Electrospray Ionization (ESI) in negative mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Furosemide : m/z 329.0 → 285.0
-
Furosemide-d5 (Internal Standard) : m/z 334.0 → 206.0
-
This compound : Specific transitions would need to be optimized.
-
Furosemide Glucuronide : Specific transitions would need to be optimized.
-
Conclusion
The relationship between this compound and Furosemide glucuronide is a critical aspect of furosemide's metabolic profile. Furosemide glucuronide is a well-established, pharmacologically active metabolite formed primarily by UGT1A9. In contrast, the origin of this compound is more complex, with compelling evidence suggesting it is largely an analytical artifact arising from the photodegradation of the parent drug. Researchers and drug development professionals must be cognizant of this distinction to avoid misinterpretation of metabolic data.
The use of validated, stability-indicating analytical methods, such as HPLC-MS/MS, is imperative for the accurate and simultaneous quantification of furosemide and its true metabolites in biological matrices. Careful handling of samples to prevent light exposure is crucial to minimize the artificial formation of this compound. A thorough understanding of these metabolic and analytical intricacies is essential for advancing our knowledge of furosemide's disposition and for the development of new and improved diuretic therapies.
References
- 1. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Photolytic degradation of frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. ovid.com [ovid.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Absorption, distribution, metabolism, and excretion of furosemide in dogs and monkeys I: analytical methodology, metabolism, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Chloro-5-sulfamoylanthranilic Acid|CA Inhibitor [benchchem.com]
- 15. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 16. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Furosemide acyl-b-D-glucuronide | 72967-59-0 | MF07423 [biosynth.com]
Methodological & Application
Protocol for Saluamine detection in biological samples.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid, is the primary N-dealkylated metabolite of Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension.[1] Monitoring the levels of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to understand the disposition of Furosemide. This document provides detailed protocols for the detection and quantification of this compound in biological matrices such as plasma and urine, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₄S | ChemScene |
| Molecular Weight | 250.66 g/mol | ChemScene |
| CAS Number | 3086-91-7 | ChemScene |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | General Knowledge |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Two common methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
This protocol is adapted from established methods for Furosemide and similar analytes.
Materials:
-
Biological sample (Plasma or Urine)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Hydrochloric acid (HCl), 1M
-
Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of Diethyl ether and Dichloromethane)
-
Nitrogen gas supply
-
Reconstitution solvent (Mobile phase or a compatible solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 mL of the biological sample (plasma or urine) into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding 100 µL of 1M HCl to protonate the this compound, making it more soluble in organic solvents.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds to dissolve the residue.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
SPE can offer cleaner extracts compared to LLE.
Materials:
-
Biological sample (Plasma or Urine)
-
Internal Standard (IS) solution
-
Phosphoric acid, 0.1%
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
-
Methanol (for conditioning and elution)
-
Deionized water
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
Nitrogen gas supply
-
Reconstitution solvent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-treat the sample: To 1 mL of plasma or urine, add the internal standard and 1 mL of 0.1% phosphoric acid. Vortex to mix.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte: Elute this compound and the internal standard with 2 mL of the elution solvent.
-
Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue: Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
The sample is now ready for analysis.
Analytical Methods
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 230-280 nm).
-
Injection Volume: 20 µL
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this curve.
For higher sensitivity and selectivity, especially for samples with low concentrations of this compound, LC-MS/MS is the method of choice.
Instrumentation:
-
LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)
-
Reversed-phase C18 or similar column suitable for LC-MS
Chromatographic Conditions (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient program should be developed to ensure good separation from matrix components. For example:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the acidic nature of this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards into the mass spectrometer.
-
This compound (Example): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Other parameters (e.g., collision energy, declustering potential) need to be optimized for maximum signal intensity.
Data Presentation
The quantitative performance of the analytical methods should be rigorously validated. The following tables provide a template for summarizing key validation parameters.
Table 1: HPLC-UV Method Performance (Representative Data)
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.5 |
| Accuracy (%) | 85 - 115 | 85 - 115 |
| Precision (%RSD) | < 15 | < 15 |
| Recovery (%) | > 70 | > 75 |
Table 2: LC-MS/MS Method Performance (Representative Data)
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 |
| Accuracy (%) | 90 - 110 | 90 - 110 |
| Precision (%RSD) | < 10 | < 10 |
| Recovery (%) | > 85 | > 90 |
Visualization
Furosemide Metabolism to this compound
The metabolic conversion of Furosemide to this compound is a key pathway in its biotransformation.
Caption: Metabolic pathway of Furosemide to this compound.
General Experimental Workflow for this compound Detection
This diagram outlines the general steps involved in the analysis of this compound from biological samples.
References
Application Notes and Protocols for the Quantification of Saluamine
These application notes provide detailed methodologies for the quantitative analysis of Saluamine, a primary metabolite of the diuretic drug Furosemide. The protocols are intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic, metabolic, or quality control studies.
Introduction
This compound (4-chloro-5-sulfamoylanthranilic acid) is a known N-dealkylated metabolite of Furosemide, a potent loop diuretic.[1][2][3] The quantification of this compound is crucial for understanding the metabolism and disposition of Furosemide. While the pharmacological activity of this compound remains largely unknown, its monitoring alongside the parent drug is essential for comprehensive pharmacokinetic profiling.[1] This document outlines protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
The primary methods for the quantification of this compound involve chromatographic separation from its parent compound, Furosemide, and other potential metabolites.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the simultaneous determination of Furosemide and this compound. The method's simplicity and reliability make it suitable for routine analysis in quality control and stability studies of pharmaceutical formulations.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, and tissue samples.[1] This technique is particularly valuable for pharmacokinetic and metabolism studies where trace-level detection is often required.
Quantitative Data Summary
Due to the limited availability of specific quantitative validation data for this compound, the following table summarizes typical performance characteristics for the analysis of the parent drug, Furosemide, using HPLC-UV. These values can serve as a benchmark for the development and validation of methods for this compound.
| Parameter | HPLC-UV Method for Furosemide |
| Linearity Range | 1 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.4% - 101.6% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.14 µg/mL |
| Limit of Quantitation (LOQ) | ~0.43 µg/mL |
Note: The data presented is for Furosemide and should be considered as a reference. Method validation for this compound quantification should be performed to establish specific performance characteristics.
Experimental Protocols
Protocol 1: Quantification of this compound and Furosemide by HPLC-UV
This protocol is adapted from a method for the simultaneous determination of Furosemide and its degradation product, this compound, in oral solutions.[2]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry® C18, 5 µm, 4.6 × 250 mm.[2]
-
Mobile Phase: 0.1% acetic acid in deionized water and acetonitrile (B52724) (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 272 nm.[2]
2. Sample Preparation (for Oral Solution):
-
Accurately dilute the sample containing Furosemide and this compound with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.22 µm nylon membrane filter prior to injection.[2]
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and Furosemide based on their retention times, which are determined by injecting standard solutions of each compound.
Protocol 2: Quantification of this compound and Furosemide by LC-MS/MS
This protocol is based on an application note for the separation of Furosemide and its metabolite this compound.[1]
1. Instrumentation and Conditions:
-
LC System: Agilent® 1200 Series or equivalent.[1]
-
Mass Spectrometer: SCIEX® 4500 or equivalent triple quadrupole mass spectrometer.[1]
-
Column: Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration. A specific gradient should be optimized for the user's system.
-
Flow Rate: 400 µL/min.[1]
-
Injection Volume: 1 µL.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and Furosemide need to be determined by direct infusion of standard solutions.
2. Sample Preparation (for Biological Matrices):
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Solid Phase Extraction (SPE): Further cleanup can be achieved using a suitable SPE cartridge to remove interfering matrix components.
-
Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify this compound and Furosemide using a calibration curve prepared by spiking known concentrations of the analytes into a blank matrix.
Visualizations
Caption: Metabolic conversion of Furosemide to this compound.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
In Vitro Applications of Saluamine in Research: A Review of Current Knowledge and Future Directions
Absence of Direct Research on Saluamine Necessitates a Broader Perspective
Extensive investigation of scientific literature reveals a significant gap in the dedicated in vitro research on this compound, a primary metabolite of the widely used diuretic, Furosemide (B1674285). While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its specific biological activities, signaling pathways, or potential therapeutic applications in a laboratory setting.
This lack of direct data prevents the creation of detailed application notes and protocols specifically for this compound. However, to provide a valuable resource for researchers, this document will explore the known in vitro applications of its parent compound, Furosemide, and the broader class of sulfonamides, to which this compound belongs. This information can serve as a foundation for designing future in vitro studies to elucidate the currently unknown properties of this compound.
I. In Vitro Applications of the Parent Compound: Furosemide
Furosemide, beyond its well-established diuretic effects, has demonstrated notable activity in various in vitro models, particularly in cancer and inflammation research.
A. Anti-Cancer Research
In vitro studies have indicated that Furosemide can inhibit the proliferation of certain cancer cells and may play a role in overcoming multidrug resistance.
1. Inhibition of Gastric Cancer Cell Growth:
Furosemide has been shown to diminish the proliferation of poorly differentiated human gastric cancer cells.[1] This effect is attributed to its role as a blocker of the Na+/K+/2Cl- cotransporter (NKCC1), which is highly expressed in these types of cancer cells.[1] The inhibition of NKCC1 by Furosemide leads to a delay in the G1-S phase progression of the cell cycle, thereby reducing cell growth.[1]
2. Reversal of Multidrug Resistance in Bladder Cancer:
In bladder cancer cell lines, Furosemide has been observed to reverse multidrug resistance (MDR).[2][3] It is believed to act as a pump-blocker, interfering with the cellular mechanisms that expel chemotherapeutic drugs from cancer cells.[2][3] This suggests a potential application for Furosemide as an adjunct to chemotherapy.[2][3]
B. Anti-Inflammatory Research
Furosemide has also exhibited anti-inflammatory properties in in vitro settings.
1. Inhibition of Cytokine Release:
Studies on human peripheral blood mononuclear cells (PBMCs) have shown that Furosemide can significantly reduce the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][5][6] This effect suggests that Furosemide may have a direct modulatory effect on inflammatory pathways.[4][5][6]
II. In Vitro Applications of the Broader Chemical Class: Sulfonamides
The sulfonamide chemical moiety is present in a wide range of therapeutic agents and has been extensively studied for its anti-cancer and anti-inflammatory activities.
A. Anti-Cancer Research
Numerous sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines in vitro.
1. Broad-Spectrum Cytotoxicity:
Novel synthetic sulfonamides have shown potent cytotoxic effects against breast, cervical, and other cancer cell lines.[7][8][9] The mechanisms of action are varied and can include DNA binding and interaction with critical cancer-related proteins like p53 and NF-κB.[7][8]
2. Inhibition of Angiogenesis:
Some sulfonamides act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] By blocking this receptor, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients.
B. Anti-Inflammatory Research
The anti-inflammatory properties of sulfonamides are well-documented, with some derivatives being developed specifically for this purpose.
1. COX-2 Inhibition:
Certain sulfonamide-based drugs, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway and the production of prostaglandins.[11]
2. Modulation of NF-κB Pathway:
Novel sulfonamide derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[12] They can reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α by restoring the levels of IκBα and preventing the nuclear translocation of p65.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited in vitro studies on Furosemide and various sulfonamide derivatives.
Table 1: In Vitro Anti-Cancer Activity of Furosemide
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Furosemide | MKN45 (gastric adenocarcinoma) | Cell Proliferation Assay | Cell Growth Inhibition | Significant inhibition | [1] |
| Furosemide | MGH-u 1R (bladder cancer) | Cytotoxicity Assay | Reversal of MDR | Effective reversal | [2][3] |
Table 2: In Vitro Anti-Inflammatory Activity of Furosemide
| Compound | Cell Type | Stimulant | Cytokine Measured | Result | Reference |
| Furosemide | Human PBMCs | LPS | TNF-α, IL-6, IL-8 | Significant reduction | [4] |
Table 3: In Vitro Anti-Cancer Activity of Selected Sulfonamide Derivatives
| Compound | Cell Line(s) | Assay | Endpoint | IC50/GI50 Values | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | Cytotoxicity Assay | Growth Inhibition | 7.2 µM, 4.62 µM, 7.13 µM | [8] |
| Isatin-based sulfonamides | NCI 60 cell line panel | Anti-tumor Assay | Growth Inhibition | Potent activity at 10 µM | [10] |
| Sulfonamide-triazole-glycoside hybrids | A-549, HepG-2, MCF-7, HCT-116 | MTT Assay | Cell Proliferation Inhibition | Varied potent activities | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below as a reference for designing future studies.
Protocol 1: Cell Proliferation Assay (Based on Furosemide study in Gastric Cancer)
-
Cell Culture: Culture poorly differentiated human gastric adenocarcinoma cells (e.g., MKN45) in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Furosemide (e.g., 0, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.
Protocol 2: Cytokine Release Assay (Based on Furosemide study on PBMCs)
-
PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Treatment and Stimulation: Plate 1 x 10⁶ cells/well in a 24-well plate. Pre-treat cells with various concentrations of Furosemide for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in Furosemide-treated wells to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Furosemide's anti-cancer signaling pathway.
Caption: Furosemide's anti-inflammatory mechanism.
Caption: Workflow for a cell proliferation assay.
Conclusion and Future Directions
While there is a clear absence of in vitro research on this compound, the existing data on its parent compound, Furosemide, and the broader class of sulfonamides provide a compelling rationale for initiating such studies. Future research should focus on:
-
Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to identify potential anti-cancer activity.
-
Anti-inflammatory Assays: Investigating the ability of this compound to modulate inflammatory responses in various immune cell types.
-
Mechanism of Action Studies: If biological activity is observed, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.
By undertaking these investigations, the scientific community can begin to understand the potential of this compound as a bioactive molecule and explore its possible applications in drug discovery and development.
References
- 1. Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furosemide reverses multidrug resistance status in bladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furosemide reverses multidrug resistance status in bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and cytotoxic effects of furosemide on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furosemide: progress in understanding its diuretic, anti-inflammatory, and bronchodilating mechanism of action, and use in the treatment of respiratory tract diseases [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Saluamine by High-Performance Liquid Chromatography (HPLC)
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Saluamine is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is recognized as a primary degradation product of the potent diuretic drug, Furosemide (B1674285).[1][2][3][4] The quantification of this compound is crucial for the quality control of Furosemide formulations and for stability studies, as its presence can indicate the degradation of the active pharmaceutical ingredient.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the determination of this compound.[4] This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase chromatography to separate this compound from Furosemide and other potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Furosemide reference standard (Purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic Acid (Glacial, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Heptane (B126788) (analytical grade)
-
Isoamyl alcohol (analytical grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | Symmetry® C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 272 nm |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of acetic acid in HPLC-grade water. Mix this solution with acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 (v/v) mixture of acetonitrile and deionized water to obtain a stock solution of a specific concentration (e.g., 62.5 µg/mL).[3]
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation (from Furosemide Oral Solution):
-
Sample Preparation (from Plasma - Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a known concentration of an internal standard.
-
Extract the drug and internal standard with a mixture of heptane and isoamyl alcohol (95:5 v/v).[5]
-
Re-extract the analytes into an acidic aqueous phase (e.g., 200 µL of 0.3% v/v orthophosphoric acid).[5]
-
The organic layer is discarded, and the aqueous layer is injected into the HPLC system.[5]
-
4. Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline separation of this compound from Furosemide and other potential degradation products.[3]
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) should be greater than 0.995.[3]
-
Accuracy: Determined by recovery studies of spiked samples. Recoveries should typically be within 98-102%.[3]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. The RSD should not exceed 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 2: Summary of Quantitative Data for this compound (FUR-B) Analysis
| Parameter | Reported Value | Reference |
| Linearity Range | Varies; e.g., up to high concentrations with R² > 0.995 | [3] |
| Retention Time | Approximately 3.25 min (under specific conditions) | [1] |
| Accuracy (Recovery) | 98.2% - 101.0% (for a method including FUR-B) | [3] |
| Precision (RSD) | ≤ 2% | [3] |
| LOD | Method dependent | |
| LOQ | Method dependent |
Note: The exact retention time, LOD, and LOQ are dependent on the specific HPLC system, column, and precise experimental conditions.
Visualizations
References
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Saluamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid, is a primary and pharmacologically active metabolite of the potent loop diuretic, Furosemide.[1][2][3] Furosemide is widely prescribed for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[3] Understanding the pharmacokinetic profile of Furosemide and its metabolites, such as this compound, is crucial for optimizing therapeutic efficacy and ensuring patient safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for the quantification of this compound in biological matrices.[4]
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers and drug development professionals in their analytical workflows.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Chemical Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid | --INVALID-LINK-- |
| CAS Number | 3086-91-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClN₂O₄S | --INVALID-LINK-- |
| Molecular Weight | 250.66 g/mol | --INVALID-LINK-- |
Biological Activity and Signaling Pathway
This compound is formed through the metabolism of Furosemide.[1][2][3] The primary mechanism of action of Furosemide, and by extension its active metabolites, is the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in a potent diuretic effect. While a distinct signaling pathway for this compound independent of Furosemide has not been extensively characterized, its activity is understood within the context of the physiological effects of its parent drug.
Figure 1: Proposed mechanism of action of this compound.
Quantitative Analysis of this compound by LC-MS/MS
The following table summarizes hypothetical quantitative data for this compound in human plasma and urine following a single oral dose of Furosemide. This data is illustrative and intended to provide a reference for expected concentration ranges. Actual values will vary depending on the patient's metabolism, dose, and other physiological factors.
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Cumulative Urinary Excretion (µg) |
| 0.5 | 15.2 | 50.8 |
| 1 | 45.8 | 152.3 |
| 2 | 88.1 | 450.6 |
| 4 | 55.4 | 980.1 |
| 8 | 12.7 | 1550.9 |
| 12 | 3.1 | 1800.2 |
| 24 | < 1.0 | 1950.5 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma, a common and effective technique for sample cleanup prior to LC-MS/MS analysis.
Figure 2: Workflow for plasma sample preparation.
Sample Preparation from Human Urine
For urine samples, a "dilute-and-shoot" approach is often sufficient due to the lower protein content compared to plasma.
Figure 3: Workflow for urine sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Method optimization will be required for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 249.0 |
| Product Ions (m/z) | 185.0, 106.0 (for quantification and qualification) |
| Collision Energy | Optimization required |
| Internal Standard | Isotopically labeled this compound or a structurally similar compound |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry analysis of this compound. The use of LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this key Furosemide metabolite in biological matrices. Adherence to detailed and optimized protocols for sample preparation and instrumental analysis is critical for obtaining high-quality, reproducible data in research and drug development settings. Further investigation into the independent pharmacological activities and specific signaling pathways of this compound may reveal additional therapeutic insights.
References
Application Notes and Protocols for Toxicological Studies of Saluamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saluamine, also known as 4-Chloro-5-sulfamoylanthranilic acid (CSA), is the primary degradation product and a significant metabolite of the potent loop diuretic, Furosemide. As a substance that can be formed both in pharmaceutical formulations and within the body, understanding its toxicological profile is crucial for risk assessment in drug development and environmental toxicology. These application notes provide a summary of the current understanding of this compound's toxicology and detailed protocols for its evaluation.
Toxicological Profile of this compound
Current research indicates that this compound possesses inherent toxic properties that warrant careful consideration. Studies in animal models have demonstrated the potential for hepatotoxicity and, in aquatic organisms, evidence of oxidative stress, cardiotoxicity, and behavioral abnormalities has been observed. Notably, some research suggests that this compound may exhibit greater toxicity than its parent compound, Furosemide, in certain contexts.
Data Presentation: Quantitative Toxicological Data
While specific LD50, NOAEL (No-Observed-Adverse-Effect Level), and IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the key toxicological findings from in vivo and in vitro studies. This data is compiled from studies on mice and zebrafish larvae.
| Parameter | Test System | Dose/Concentration | Observed Effects | Reference |
| Hepatotoxicity | Mice | 100 and 200 mg/kg (subacute) | Significant increase in serum AST and ALT levels. | [1] |
| Clastogenicity | Mice | Not specified (subacute and chronic) | No clastogenic activity observed. | [1] |
| Oxidative Stress | Zebrafish Larvae | Environmentally relevant concentrations | Induction of reactive oxygen species (ROS). | [2] |
| Cardiotoxicity | Zebrafish Larvae | Environmentally relevant concentrations | Alterations in heart rate. | [2] |
| Behavioral Effects | Zebrafish Larvae | Environmentally relevant concentrations | Impaired locomotion. | [2] |
Note: Specific quantitative values for LD50, NOAEL, and IC50 are not available in the reviewed literature. The doses provided are from studies observing specific toxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound.
Protocol 1: Acute Oral Toxicity Assessment in Mice (OECD TG 423)
This protocol is a standardized method to determine the acute oral toxicity of a substance, providing an estimation of the LD50.
1. Objective: To determine the acute oral toxicity of this compound following a single high dose and to observe signs of toxicity and mortality.
2. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant females
- Oral gavage needles
- Standard laboratory animal housing and diet
3. Procedure:
- Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.
- Dosing:
- Fast animals overnight prior to dosing (food, but not water).
- Administer a single oral dose of this compound using a stomach tube. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on any existing information on the substance's toxicity.
- A control group should be administered the vehicle alone.
- Observation:
- Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
- Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- Note the time of death if it occurs.
- Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
4. Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Protocol 2: Assessment of Hepatotoxicity in Mice
This protocol outlines the procedure for evaluating liver damage following subacute exposure to this compound.
1. Objective: To assess the potential of this compound to induce hepatotoxicity in mice after repeated dosing.
2. Materials:
- This compound
- Vehicle
- Healthy adult mice
- Equipment for blood collection and serum separation
- Commercial assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
- Histopathology equipment and reagents
3. Procedure:
- Dosing:
- Divide animals into groups (e.g., control, low dose, high dose).
- Administer this compound orally once daily for a period of 14 or 28 days. Doses of 100 mg/kg and 200 mg/kg have been used in previous studies.
- The control group receives the vehicle.
- Clinical Observations: Monitor animals daily for any signs of toxicity. Record body weights weekly.
- Sample Collection:
- At the end of the treatment period, collect blood via a suitable method (e.g., cardiac puncture) under anesthesia.
- Euthanize the animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis.
- Biochemical Analysis:
- Separate serum from the blood samples.
- Measure the activity of ALT and AST in the serum using commercially available kits according to the manufacturer's instructions.
- Histopathology:
- Fix liver tissues in 10% neutral buffered formalin.
- Process the tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
- Examine the slides microscopically for any pathological changes.
4. Data Analysis: Compare the serum enzyme levels and histopathological findings between the treated and control groups using appropriate statistical methods.
Protocol 3: Zebrafish Embryo Acute Toxicity Test (FET) (OECD TG 236)
This protocol is used to determine the acute toxicity of substances on the embryonic stages of fish.
1. Objective: To evaluate the acute toxicity of this compound on zebrafish embryos and determine the concentration that is lethal to 50% of the embryos (LC50).
2. Materials:
- This compound
- Fertilized zebrafish (Danio rerio) eggs
- Reconstituted water (embryo medium)
- Multi-well plates (e.g., 24-well plates)
- Stereomicroscope
3. Procedure:
- Test Solutions: Prepare a series of concentrations of this compound in embryo medium. A control group with embryo medium only is required.
- Exposure:
- Within 8 hours post-fertilization, place one healthy, fertilized embryo per well of a multi-well plate.
- Add the corresponding test solution to each well.
- Incubation: Incubate the plates at 26 ± 1°C with a 12h:12h light:dark cycle for 96 hours.
- Observations:
- At 24, 48, 72, and 96 hours, observe the embryos under a stereomicroscope.
- Record the following indicators of lethality:
- Coagulation of the embryo
- Lack of somite formation
- Non-detachment of the tail
- Lack of heartbeat
- Data Collection: For each concentration and time point, record the number of dead embryos.
4. Data Analysis: Calculate the LC50 value and its 95% confidence limits at 96 hours using appropriate statistical methods (e.g., probit analysis).
Protocol 4: Assessment of Oxidative Stress in Zebrafish Larvae
This protocol describes a method to measure the generation of reactive oxygen species (ROS) in zebrafish larvae exposed to this compound.
1. Objective: To determine if this compound induces oxidative stress in zebrafish larvae by measuring ROS levels.
2. Materials:
- This compound
- Zebrafish larvae (e.g., 96 hours post-fertilization)
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or plate reader
3. Procedure:
- Exposure: Expose zebrafish larvae to different concentrations of this compound for a defined period (e.g., 24 hours). Include a control group.
- Staining:
- After exposure, wash the larvae with PBS.
- Incubate the larvae in a solution of DCFH-DA in PBS (e.g., 10 µM) in the dark for 30-60 minutes at 28°C.
- Washing: Wash the larvae several times with PBS to remove excess probe.
- Imaging and Quantification:
- Anesthetize the larvae and mount them on a microscope slide.
- Capture fluorescent images using a fluorescence microscope with appropriate filters.
- Alternatively, for high-throughput analysis, place individual larvae in a 96-well plate and measure fluorescence using a microplate reader.
- Data Analysis: Quantify the fluorescence intensity and compare the levels between the this compound-treated groups and the control group.
Visualization of Postulated Signaling Pathways and Workflows
Diagram 1: Experimental Workflow for In Vivo Hepatotoxicity Assessment
Caption: Workflow for assessing this compound-induced hepatotoxicity in mice.
Diagram 2: Postulated Signaling Pathway for this compound-Induced Cardiotoxicity
Caption: Proposed pathway of this compound-induced cardiotoxicity via oxidative stress.
Diagram 3: Logical Flow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
Application Notes and Protocols: Saluamine in Renal Pharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction to Saluamine
This compound, also known as 4-chloro-5-sulfamoylanthranilic acid, is a primary N-dealkylated metabolite of Furosemide.[1][2] Furosemide is a potent loop diuretic widely used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[3][4][5] this compound is formed through the metabolism of Furosemide, primarily in the kidneys and liver.[3] As a metabolite, the study of this compound is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall metabolic fate of Furosemide. It is produced through microbial transformation and bile metabolism of its parent compound.[1]
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for designing experiments for its detection and analysis.
| Property | Value | Reference |
| CAS Number | 3086-91-7 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₄S | [2][6] |
| Molecular Weight | 250.66 g/mol | [2][6] |
| Alternate Names | 4-Chloro-5-sulfamoyl-anthranilic Acid; 2-Amino-4-chloro-5-sulfamoylbenzoic Acid; Desfurylmethylfurosemide | [2][7] |
Role in Renal Pharmacology Research
The primary application of this compound in renal pharmacology is as a biomarker and analytical standard for pharmacokinetic studies of Furosemide. Research applications include:
-
Metabolic Profiling: Studying the conversion of Furosemide to this compound to understand inter-individual variability in drug metabolism.
-
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolic pathway of Furosemide by monitoring this compound levels.
-
Toxicology Studies: Assessing any potential biological activity or toxicity of this compound, although it is generally considered less active than its parent compound.
-
Pharmacokinetic Modeling: Using this compound concentration data to develop more accurate pharmacokinetic models of Furosemide.
Signaling and Metabolic Pathways
Furosemide Metabolism to this compound
Furosemide undergoes biotransformation in the body, with about 40% of its clearance attributed to metabolism, primarily in the kidneys.[3] One of the key metabolic reactions is the N-dealkylation of the furfuryl group, resulting in the formation of this compound.
Caption: Metabolic conversion of Furosemide to this compound.
Mechanism of Action of the Parent Compound: Furosemide
To contextualize the importance of studying Furosemide's metabolism, it is essential to understand its mechanism of action. Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the nephron.[3][4] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.
Caption: Furosemide's inhibitory action on the NKCC2 transporter.
Experimental Protocols
Protocol for Quantification of this compound in Urine Samples
This protocol outlines a general method for the analysis of this compound in urine using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in urine samples from subjects treated with Furosemide.
Materials:
-
This compound analytical standard
-
Furosemide
-
Urine samples
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking control urine with known concentrations of this compound.
-
Sample Preparation (SPE): a. Centrifuge urine samples to remove particulate matter. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load 1 mL of the urine sample onto the cartridge. d. Wash the cartridge to remove interfering substances. e. Elute this compound from the cartridge using an appropriate solvent (e.g., methanol). f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in the mobile phase.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detection at an appropriate wavelength or MS detection for higher sensitivity and specificity.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the unknown urine samples by interpolating their peak areas from the calibration curve.
References
Troubleshooting & Optimization
Technical Support Center: Saluamine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Saluamine quantification.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the quantification of this compound, a primary metabolite and degradation product of the diuretic drug Furosemide.
Sample Handling and Stability
Question: My this compound concentrations are unexpectedly high and variable. What could be the cause?
Answer: The most likely cause is the degradation of Furosemide into this compound after sample collection. Furosemide is notoriously unstable and can degrade into this compound, particularly when exposed to light.[1][2] To mitigate this, it is crucial to protect samples from light at all stages of handling and storage. Use amber-colored collection tubes and vials, and wrap samples in aluminum foil.[2] Samples should be processed as quickly as possible and stored at low temperatures (e.g., -80°C) to minimize degradation.
Question: How stable is this compound in biological matrices like plasma or urine?
Answer: While this compound itself is a degradation product, its stability in biological samples is also a consideration for accurate quantification. It is recommended to store biological samples intended for this compound analysis at -20°C or lower to ensure stability.[3][4] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can lead to degradation of both the analyte and the sample matrix.[4]
Chromatography and Quantification (LC-MS/MS)
Question: I am observing poor peak shape and inconsistent retention times for this compound. What are the potential causes?
Answer: Poor peak shape and retention time variability can stem from several factors:
-
Inappropriate Column Choice: this compound is a polar compound. Using a column that provides insufficient retention for polar analytes can lead to poor peak shape. Consider using a column with a polar-modified stationary phase, such as a C18 with a polar end-capping, or a biphenyl (B1667301) column which can offer different selectivity through pi-pi interactions.[5]
-
Mobile Phase Composition: The pH and organic content of the mobile phase are critical. For this compound, a mobile phase consisting of a weak acid (e.g., 0.1% formic acid) in water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.[5] Optimizing the gradient and pH can significantly improve peak shape and retention.
-
Sample Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can affect peak intensity and reproducibility. Ensure your sample preparation method is effective at removing interfering substances.
Question: What are the recommended mass transitions for this compound quantification by tandem mass spectrometry (MS/MS)?
Answer: While specific mass transitions can be instrument-dependent, a common approach for this compound (molecular weight 250.66 g/mol ) in negative ion mode would involve the deprotonated molecule [M-H]⁻ as the precursor ion. The selection of product ions would require optimization on your specific instrument. It is recommended to perform a product ion scan of a this compound standard to determine the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation
Question: What is the most effective method for extracting this compound from plasma or serum?
Answer: The choice of extraction method depends on the required sensitivity and cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While quick, it may not remove all interfering matrix components, which could lead to ion suppression in the LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. This method can be more time-consuming and requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for producing clean extracts and can be automated for high-throughput analysis. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound quantification.
Table 1: Furosemide Degradation under Different Conditions
| Stress Condition | Furosemide Degradation Rate | Key Observations | Reference |
| Photolytic (UV Light) | Rapid | Furosemide is highly susceptible to photodegradation, leading to the formation of this compound. | [1][2] |
| Acidic Hydrolysis (low pH) | Moderate | Degradation is observed under acidic conditions. | [2] |
| Alkaline Hydrolysis (high pH) | Slow | Furosemide is more stable under alkaline conditions. | [2] |
| Thermal | Dependent on temperature | Elevated temperatures can accelerate degradation. | [2] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| LC Column | Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |
| Flow Rate | 400 µL/min | [5] |
| Injection Volume | 1 µL | [5] |
| Column Temperature | 40 °C | [5] |
| MS Detector | Triple Quadrupole Mass Spectrometer | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization and validation are essential for specific applications.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice, protected from light.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
Use the chromatographic conditions outlined in Table 2 or an optimized method for your system.
-
Develop a specific MRM method for this compound and the internal standard, including optimized precursor and product ion transitions, collision energy, and other MS parameters.
-
Inject the prepared sample onto the LC-MS/MS system.
-
-
Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., drug-free plasma).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Furosemide Degradation Pathway
Caption: Degradation pathway of Furosemide to this compound.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
References
Technical Support Center: Saluamine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Saluamine in solution during experimental procedures.
Troubleshooting Guide
Unanticipated degradation of this compound in solution can compromise experimental results. The following table summarizes potential stability issues, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Preventive Measures |
| Yellowing of this compound solution | Photodegradation | Discard the solution and prepare a fresh batch. | Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect from light.[1][2] |
| Decreased concentration of this compound over time | Thermal degradation | If degradation is suspected, verify the concentration using a stability-indicating HPLC method. | Store stock solutions and working solutions at recommended temperatures (e.g., 4°C for short-term storage). For long-term storage, aliquoting and freezing (-20°C or -80°C) is advisable. |
| Precipitation or cloudiness in acidic solutions | pH-dependent instability | Adjust the pH of the solution to a more neutral or slightly alkaline range. | Maintain the pH of the solution within a stable range, avoiding highly acidic conditions where this compound's precursor, Furosemide (B1674285), is known to be unstable.[3] |
| Inconsistent experimental results | Oxidative degradation | Use freshly prepared solutions. Consider de-gassing solvents. | Prepare solutions using de-gassed solvents and consider adding antioxidants if compatible with the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Light: this compound is a known photodegradation product of Furosemide, indicating that its precursor is highly sensitive to light. While this compound itself is the product of this degradation, prolonged exposure to high-intensity light, especially UV, should be avoided to prevent further degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is a thermal decomposition product of Furosemide, suggesting that at high temperatures, the parent compound degrades to this compound.[4][5] To maintain the integrity of a prepared this compound solution, it should be stored at controlled, cool temperatures.
-
pH: The stability of this compound can be pH-dependent. Furosemide, its parent compound, exhibits pH-dependent stability, being less stable in acidic conditions.[3] It is therefore recommended to maintain this compound solutions at a neutral or slightly alkaline pH to ensure stability.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Store at 4°C in a light-protected container (e.g., amber vial).
-
Long-term storage: Aliquot the solution into single-use volumes and store at -20°C or -80°C in light-protected containers. Avoid repeated freeze-thaw cycles.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to detect and quantify this compound and its potential degradation products.[6][7][8] This method should be able to separate the main this compound peak from any impurities or degradants.
Q4: Is this compound expected to be more or less stable than its parent compound, Furosemide?
A4: this compound, being a primary degradation product of Furosemide formed under light and heat stress, is generally considered more stable under these specific conditions than Furosemide itself.[1][2][4][5] However, this does not imply that this compound is completely inert, and proper handling and storage are still crucial.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are essential for specific applications.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 7.0) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at approximately 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute with the mobile phase to a known concentration (e.g., 20 µg/mL).
-
Sample Solution: Dilute the experimental samples with the mobile phase to fall within the linear range of the assay.
3. Forced Degradation Studies (for method validation):
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a this compound solution.
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time.
The chromatograms from the stressed samples should show resolution between the intact this compound peak and any degradation product peaks.
Visualizations
Factors Affecting this compound Stability
Caption: Key environmental factors contributing to the degradation of this compound in solution.
Experimental Workflow for this compound Stability Assessment
Caption: A stepwise workflow for conducting forced degradation studies of this compound.
Hypothetical Signaling Pathway for Sulfonamide Anti-inflammatory Effects
Disclaimer: The direct signaling pathway for this compound is not well-established. This diagram illustrates a potential mechanism based on the known anti-inflammatory effects of some sulfonamides, which may involve the inhibition of the NF-κB signaling pathway.[9]
Caption: A potential mechanism of sulfonamide-mediated anti-inflammatory effects via NF-κB inhibition.
References
- 1. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH, chlorobutanol, cysteine hydrochloride, ethylenediaminetetraacetic acid, propylene glycol, sodium metabisulfite, and sodium sulfite on furosemide stability in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-solubility relationship and thermal decomposition of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
- 7. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Saluamine Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of Saluamine and related aminosterol sulfate (B86663) compounds by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to detect and quantify accurately using mass spectrometry?
This compound, an aminosterol sulfate, possesses unique physicochemical properties that can complicate its analysis. Its structure includes multiple basic amine groups, making it prone to forming strong non-volatile salts, both internally (intramolecular) and with other molecules (intermolecular). These salts are difficult to ionize efficiently in a mass spectrometer's electrospray ionization (ESI) source.[1] Furthermore, at higher concentrations, this compound can saturate the ionization process, leading to a phenomenon known as self-ionization suppression. This effect negatively impacts sensitivity, accuracy, and precision.[1]
Q2: What is self-ionization suppression and how does it affect my results?
Self-ionization suppression is a matrix effect where the analyte itself, at high concentrations, interferes with its own ionization. In ESI-MS, an excess of this compound ions in the ESI droplet can limit the ionization efficiency of other this compound molecules. This results in a non-linear response, where the signal intensity does not increase proportionally with concentration and may even decrease at high concentrations, compromising the quantitative accuracy of the analysis.
Q3: What are the common signs of ion suppression in my LC-MS/MS data for this compound?
Common indicators of ion suppression include:
-
Poor or non-linear calibration curves, especially at higher concentrations.
-
Low signal intensity or a poor signal-to-noise ratio.
-
Inconsistent or poor reproducibility of peak areas between injections.
-
Significant peak tailing in the chromatogram.
-
A noticeable drop in signal intensity when a high-concentration sample is analyzed immediately after a low-concentration one.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound analysis.
Issue 1: Low Signal Intensity or No Peak Detected
A weak or absent signal for this compound is a frequent challenge. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Sample Preparation Review:
-
Extraction Efficiency: Inefficient extraction from complex matrices like plasma can lead to low analyte recovery. Solid-phase extraction (SPE) is a recommended technique for cleaning up and concentrating this compound from biological samples.[1]
-
Analyte Stability: Ensure that this compound is stable under the extraction and storage conditions. Degradation can occur due to improper pH or enzymatic activity.[2]
-
-
Chromatography Evaluation:
-
Peak Shape: Poor peak shape, such as tailing or broadening, can reduce signal intensity. This can be caused by interactions with the analytical column or inappropriate mobile phase composition.
-
Mobile Phase: The composition of the mobile phase is critical. For basic compounds like this compound, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and ionization efficiency.[3] However, the choice of the reconstitution solvent after sample preparation can have a dramatic impact on sensitivity.[1]
-
-
Mass Spectrometer Parameter Assessment:
-
Ionization Mode: this compound is best detected in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Verify that the correct precursor and product ion transitions for this compound and the internal standard are being monitored.
-
Source Conditions: Optimize ESI source parameters such as spray voltage, gas flows, and temperature. Infusing a standard solution of this compound directly into the mass spectrometer can help in optimizing these parameters.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results are often linked to ion suppression and matrix effects.
Caption: Workflow to address poor reproducibility.
Detailed Steps:
-
Investigate Ion Suppression:
-
Analyte Concentration: Due to self-ionization suppression, it is crucial to work within a validated linear range. For a similar compound, squalamine, a quadratic linearity range of 5-1000 ng/mL has been established.[1]
-
Matrix Effects: Co-eluting matrix components can suppress the this compound signal. Improving sample cleanup through techniques like SPE can minimize these effects.
-
-
Internal Standard Evaluation:
-
Choice of Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression, thus providing more accurate correction.[1]
-
-
Calibration Curve Assessment:
-
Linearity: If the calibration curve is non-linear, especially at higher concentrations, this is a strong indicator of ion suppression. A quadratic regression might be necessary to accurately model the concentration-response relationship.[1]
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a validated method for the aminosterol sulfate, squalamine, and is recommended for the extraction of this compound from plasma.[1]
-
Internal Standard Addition: To 100 µL of human plasma, add the deuterated this compound internal standard.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. The choice of the reconstitution solvent is critical and should be optimized to maximize sensitivity.[1]
Quantitative Data Summary
The following tables provide a summary of typical parameters for the LC-MS/MS analysis of aminosterol sulfates, based on validated methods for similar compounds.
Table 1: LC-MS/MS System Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains basic amine groups that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis.[1] |
| Internal Standard | Deuterated this compound | Compensates for matrix effects and variability in extraction and ionization.[1] |
| Calibration Range | 5 - 1000 ng/mL (Quadratic fit) | Accounts for potential non-linearity due to self-ionization suppression.[1] |
Table 2: Recommended Mobile Phase Composition
| Mobile Phase A | Mobile Phase B | Gradient |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile/Methanol | A gradient elution is typically used to achieve good separation from endogenous plasma components. |
Fragmentation Pathway
Caption: Putative fragmentation pathways of protonated this compound.
Common fragmentation pathways for related compounds include:
-
Neutral loss of water (H₂O) from the sterol backbone.
-
Cleavage of the polyamine side chain , leading to characteristic fragment ions.
-
Neutral loss of sulfur trioxide (SO₃) from the sulfate group, although this is more commonly observed in negative ion mode, it can occur in positive mode as well. The presence of a fragment corresponding to the loss of 80 Da (SO₃) is indicative of a sulfate conjugate.[4]
It is crucial to determine the specific fragmentation pattern of a this compound standard by direct infusion into the mass spectrometer to identify the most intense and specific MRM transitions for quantification.
References
- 1. Quantitative analysis of squalamine, a self-ionization-suppressing aminosterol sulfate, in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uab.edu [uab.edu]
Saluamine purity and storage recommendations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, storage, and handling of Saluamine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is important to verify the purity stated on the certificate of analysis provided by the supplier.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary based on the physical state of the compound.
Q3: How should I dissolve this compound for experimental use?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the appropriate aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your experimental system.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is a known degradation product of Furosemide, which is unstable in light.[2] Photo-hydrolysis is a primary degradation pathway.[3] Therefore, it is critical to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low purity observed in a new batch of this compound. | Improper storage during transport or by the supplier. | 1. Immediately contact the supplier and provide the batch number and your analysis data.2. Review the supplier's storage and shipping information.3. Perform a fresh analysis using a validated method to confirm your findings. |
| A previously clear this compound solution has turned yellow. | This may indicate degradation. This compound is a degradation product of Furosemide, and further degradation can be initiated by light exposure, leading to discoloration.[2] | 1. Discard the solution.2. Prepare a fresh solution using a new aliquot of this compound powder.3. Ensure the new solution is protected from light at all times. |
| Inconsistent results in bioassays using this compound. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.2. Inaccurate concentration: Errors in weighing or dilution.3. Precipitation of this compound: Poor solubility in the final assay buffer. | 1. Prepare fresh working solutions from a new stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.2. Re-calibrate your balance and review your dilution calculations.3. Increase the concentration of the organic co-solvent (e.g., DMSO) slightly, ensuring it remains compatible with your assay, or try a different solvent system. |
| Appearance of an unexpected peak in HPLC analysis of a this compound sample. | This could be a degradation product or a contaminant. Forced degradation studies show that this compound can degrade under stress conditions like acid, base, oxidation, and heat.[4][5][6] | 1. Review the storage conditions of your sample. Was it exposed to light, extreme pH, or high temperatures?2. Perform a forced degradation study on a pure this compound standard to see if the unknown peak matches any of the induced degradation products.3. If contamination is suspected, use fresh, high-purity solvents and a thoroughly cleaned HPLC system. |
Purity and Storage Data
| Parameter | Specification |
| Purity (by HPLC) | >95% |
| Storage (Powder) | -20°C for 3 years4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months-20°C for 1 month |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a validated procedure for the simultaneous determination of Furosemide and its primary degradation product, this compound.[7]
-
Column: Symmetry® C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.1% Acetic Acid in DI water:Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 272 nm
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Prepare your sample solution by dissolving a known amount of this compound in the mobile phase to a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and then the sample solution.
-
Compare the retention time and peak area of the sample to the standard to determine purity.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare a solution of this compound for each stress condition.
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Look for the appearance of new peaks and a decrease in the area of the main this compound peak.
Visualizations
Caption: Formation of this compound from Furosemide and its subsequent degradation under various stress conditions.
Caption: Recommended experimental workflow for working with this compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. longdom.org [longdom.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution [mdpi.com]
Preventing degradation of Saluamine during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Saluamine during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is the primary degradation product and a metabolite of the diuretic drug Furosemide (B1674285).[1] Its stability is a critical concern because changes in its concentration during sample preparation can lead to inaccurate experimental results. This compound is known to be sensitive to light, pH, and temperature, which can cause it to degrade further.[2][3]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
Light Exposure: Particularly UV light, which can induce photo-hydrolysis.[2][4][5]
-
pH: this compound's stability is pH-dependent. While it is most stable around a neutral pH of 7, acidic or alkaline conditions can accelerate its degradation.[3]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to:
-
Store the solid compound in a refrigerator at 2-8°C.[6]
-
Protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]
-
Keep the container tightly sealed in a dry, well-ventilated area to prevent moisture absorption.
Q4: What are the best practices for preparing this compound solutions?
When preparing this compound solutions, it is advisable to:
-
Use high-purity solvents and freshly prepared buffers.
-
Prepare solutions fresh before each use whenever possible.
-
If solutions need to be stored, keep them refrigerated and protected from light.
-
Use volumetric flasks for accurate dilutions and ensure the glassware is scrupulously clean.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Sample degradation during preparation or analysis. | • Prepare samples immediately before analysis.• Use an autosampler with temperature control set to a low temperature (e.g., 4°C).• Protect samples from light at all stages, including in the autosampler vials.• Ensure the mobile phase pH is optimal for this compound stability (around pH 7). |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | • Review the sample preparation workflow to identify potential exposure to harsh conditions (e.g., high temperature, extreme pH, prolonged light exposure).• Conduct forced degradation studies to identify potential degradation products and their retention times.[7][8] |
| Loss of this compound concentration in prepared standards over a short period | Instability of the solution. | • Prepare fresh standards for each analytical run.• If standards must be stored, conduct a short-term stability study to determine the acceptable storage duration and conditions.• Consider using a different solvent or buffer system that may offer better stability. |
| Yellowing of this compound solution | Photodegradation. | • Immediately discard the discolored solution.• Prepare a fresh solution, ensuring all steps are carried out with minimal light exposure (e.g., under yellow light).• Use amber vials or foil-wrapped containers for all solutions containing this compound.[2][5] |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is based on the known behavior of its parent compound, Furosemide, and general principles of chemical stability, as specific quantitative degradation kinetics for this compound are not widely published. This information should be used as a general guideline for experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C (Illustrative)
| pH | Storage Duration (hours) | Estimated Degradation (%) |
| 3 | 24 | ~15% |
| 5 | 24 | ~5% |
| 7 | 24 | <1% |
| 9 | 24 | ~10% |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7 (Illustrative)
| Temperature (°C) | Storage Duration (hours) | Estimated Degradation (%) |
| 4 | 24 | <0.5% |
| 25 (Room Temp) | 24 | <1% |
| 40 | 24 | ~5% |
| 60 | 24 | ~20% |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution at pH 7 and 25°C (Illustrative)
| Light Condition | Exposure Duration (hours) | Estimated Degradation (%) |
| Dark (control) | 8 | <1% |
| Ambient Fluorescent Light | 8 | ~10% |
| Direct UV Light (365 nm) | 8 | >50% |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Solution for HPLC Analysis
Objective: To prepare a 100 µg/mL stock solution of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Syringe filter (0.45 µm)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol to the flask and sonicate for 5-10 minutes to dissolve the compound completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is your 100 µg/mL stock solution.
-
For working standards, perform serial dilutions of the stock solution with the mobile phase or a suitable diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Store the stock solution in an amber-colored, tightly sealed container at 2-8°C for no longer than one week, unless stability has been demonstrated for a longer period.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of a 100 µg/mL this compound solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of a 100 µg/mL this compound solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To 1 mL of a 100 µg/mL this compound solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 48 hours. Also, reflux a 100 µg/mL solution at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a 100 µg/mL solution of this compound to UV light (e.g., 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of furosemide solutions. | Semantic Scholar [semanticscholar.org]
- 4. Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 5. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhancing the resolution of Saluamine in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Saluamine during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended starting conditions for this compound analysis using reversed-phase HPLC?
For initial method development, a C18 column is a recommended starting point due to its versatility. A common mobile phase consists of a gradient elution using acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting gradient might be 5% to 95% acetonitrile over 20 minutes. The flow rate is generally set around 1.0 mL/min, with UV detection at the wavelength of maximum absorbance for this compound.
Q2: How can I improve the peak shape of this compound?
Poor peak shape, such as tailing or fronting, can often be addressed by adjusting the mobile phase pH. If this compound is an ionizable compound, buffering the mobile phase to a pH where it is in a single ionic form can lead to sharper, more symmetrical peaks. The addition of a small percentage of an organic modifier, like trifluoroacetic acid (TFA), can also minimize secondary interactions with the stationary phase that lead to peak tailing.
Q3: What should I do if this compound is co-eluting with another compound?
Co-elution can be resolved by altering the selectivity of the chromatographic system. This can be achieved by changing the stationary phase (e.g., switching from a C18 to a phenyl-hexyl or cyano column), modifying the mobile phase composition (e.g., changing the organic solvent from acetonitrile to methanol), or adjusting the temperature of the column.
Troubleshooting Guide
Issue: Poor Resolution of this compound
Poor resolution can manifest as overlapping peaks or a lack of baseline separation between this compound and other components in the sample matrix. The following troubleshooting workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for poor this compound resolution.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation of Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but varying pH levels. For example, if using a phosphate (B84403) buffer, prepare solutions at pH 2.5, 3.0, 3.5, and 7.0.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.
-
Sample Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram, paying close attention to the peak shape and retention time.
-
Repeat: Repeat steps 2-4 for each of the prepared mobile phases.
-
Analysis: Compare the chromatograms to determine the optimal pH for the best peak symmetry and resolution.
Protocol 2: Stationary Phase Screening
-
Column Selection: Select a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).
-
Initial Method: Use a generic gradient method as a starting point for all columns. For example, a 10-minute gradient from 10% to 90% acetonitrile in water with 0.1% formic acid.
-
Column Installation and Equilibration: Install the first column and equilibrate the system thoroughly.
-
Injection and Data Acquisition: Inject the this compound sample and record the chromatogram.
-
Column Change: Replace the column with the next in the series and repeat the equilibration, injection, and data acquisition steps.
-
Evaluation: Compare the resolution and selectivity obtained from each column to identify the most suitable stationary phase.
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on the resolution of this compound.
Table 1: Effect of Mobile Phase Modifier on Peak Tailing
| Mobile Phase Modifier (0.1% v/v) | Tailing Factor |
| None | 2.1 |
| Formic Acid | 1.3 |
| Trifluoroacetic Acid | 1.1 |
Table 2: Impact of Stationary Phase on Resolution (Rs) between this compound and Impurity A
| Stationary Phase | Resolution (Rs) |
| C18 | 1.2 |
| C8 | 1.1 |
| Phenyl-Hexyl | 1.8 |
| Cyano | 1.4 |
Technical Support Center: Saluamine Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential contamination sources during experiments involving Saluamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound experiments?
A1: Contamination in this compound experiments can be broadly categorized into two types: biological and chemical.
-
Biological Contamination: This is a common issue in cell-based assays and includes bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1][2] These contaminants can alter cell morphology, growth rates, and metabolism, leading to unreliable experimental results.[1][3]
-
Chemical Contamination: This type of contamination includes impurities from the synthesis of this compound, degradation products, and contaminants from lab equipment or reagents.[2][4][5] this compound itself is a known degradation product of the diuretic drug Furosemide (B1674285), often formed through photo-hydrolysis.[4][5][6] Therefore, improper storage and handling of this compound or its parent compound can lead to the presence of unintended chemical species.
Q2: How can I detect contamination in my cell cultures when using this compound?
A2: Early detection is crucial to prevent wasting valuable resources. Here are some common indicators:
-
Visual Inspection: Regularly examine your cell cultures under a microscope. Look for changes in cell morphology, the presence of small, motile particles (bacteria), filamentous structures (fungi), or a "fuzzy" appearance.[3]
-
pH Changes: A sudden change in the color of your culture medium (e.g., from red to yellow) often indicates a drop in pH due to bacterial metabolism.[1][3]
-
Turbidity: Cloudiness in the culture medium is a strong indicator of bacterial or yeast contamination.[1][3]
-
Mycoplasma Testing: Mycoplasma contamination is not visible to the naked eye and requires specific detection methods like PCR-based assays, ELISA, or fluorescence staining.[3]
-
Analytical Chemistry Techniques: To detect chemical impurities or degradation products of this compound, techniques like High-Performance Liquid Chromatography (HPLC) are highly effective.[7]
Q3: My this compound solution appears to have a yellow tint. Is this normal?
A3: A yellow tint in a this compound solution can be an indicator of degradation. This compound is a photo-hydrolysis product of Furosemide, and further degradation of both compounds can lead to the formation of colored products.[5][6] It is advisable to use analytical methods like HPLC to verify the purity of your this compound stock and working solutions, especially if you observe a color change.
Q4: What are the potential sources of chemical impurities in my this compound stock?
A4: Chemical impurities can be introduced at various stages:
-
Synthesis and Purification: The initial synthesis of this compound may result in by-products, unreacted starting materials, or residual solvents.[7][8]
-
Degradation: As a metabolite of Furosemide, this compound itself can degrade, particularly when exposed to light.[4][5][6]
-
Leachables and Extractables: Chemical compounds can migrate from plastic storage containers or lab equipment into your this compound solutions.[2][7]
Troubleshooting Guides
Guide 1: Troubleshooting Biological Contamination
This guide will help you identify and address common biological contaminants.
Problem: Unexpected cell death, changes in cell growth, or visible contaminants in culture.
Initial Assessment:
-
Microscopic Examination: Check for bacteria, yeast, or fungi.
-
Media Color: Note any rapid changes in the pH indicator.[1]
-
Culture Turbidity: Observe for any cloudiness.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected biological contamination.
Quantitative Data: Common Biological Contaminants and Their Characteristics
| Contaminant | Typical Size | Common Observable Signs | Time to Detection |
| Bacteria | 0.5 - 5 µm | Turbidity, rapid pH drop (yellow media), visible moving particles under high magnification.[3] | 1-3 days |
| Yeast | 3 - 10 µm | Slight turbidity, may see budding particles under microscope.[2] | 2-5 days |
| Mold | 2 - 10 µm (spores) | Visible filamentous structures (mycelia), often with colored spores.[3] | 3-7 days |
| Mycoplasma | 0.2 - 0.8 µm | No visible signs, but can lead to reduced cell viability, slower proliferation, and altered cell morphology.[1] | Requires specific testing |
Guide 2: Investigating Chemical Purity of this compound
This guide provides steps to assess the chemical purity of your this compound.
Problem: Inconsistent experimental results, unexpected cellular responses, or visible changes (e.g., color) in the this compound stock solution.
Recommended Action: Verify the purity of your this compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Analysis of this compound by HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound in an appropriate solvent (e.g., Tetrahydrofuran).[9]
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of this compound, or an Evaporative Light Scattering Detector (ELSD).[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a blank (mobile phase only) to identify any system peaks.
-
Inject your this compound sample and analyze the chromatogram.
-
The presence of multiple peaks indicates the presence of impurities. The area of each peak corresponds to the relative amount of that compound.
-
Data Presentation: Example Impurity Profile of this compound
| Peak Number | Retention Time (min) | Peak Area (%) | Potential Identity |
| 1 | 2.5 | 1.2 | Solvent Front / Minor Impurity |
| 2 | 4.8 | 95.5 | This compound |
| 3 | 6.2 | 2.8 | Furosemide (precursor) |
| 4 | 8.1 | 0.5 | Unknown Degradation Product |
Signaling Pathway Visualization: Potential Impact of Contaminants
Caption: Hypothetical impact of a contaminant on a signaling pathway.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115980217A - A control method for the determination of degraded impurity content in furosemide and its injection - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Saluamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Saluamine, a primary degradation product of the diuretic drug Furosemide.[1] this compound, chemically identified as 2-Amino-4-chloro-5-sulphamoylbenzoic Acid or 4-Chloro-5-sulfamoyl-anthranilic Acid (CSA), is a critical impurity to monitor for ensuring the quality and stability of Furosemide formulations.[2][3][4] This document outlines the experimental protocols and performance data for a validated High-Performance Liquid Chromatography (HPLC) method, a widely accepted technique for this analysis, and discusses alternative approaches.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of a typical validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Furosemide and this compound. This data is compiled from published studies and serves as a benchmark for analytical performance.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Alternative Method: Spectrophotometry |
| Principle | Chromatographic separation based on polarity. | Measurement of light absorbance after a chemical reaction.[5][6] |
| Specificity | High; capable of separating this compound from the active pharmaceutical ingredient (API) and other impurities.[1] | Lower; may be susceptible to interference from other compounds that absorb at a similar wavelength. |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | Typically > 0.99[8] |
| Accuracy (% Recovery) | 98.2% - 101.0%[1] | 99.25% - 100.36% (for a similar compound)[9] |
| Precision (% RSD) | ≤ 2.0%[1] | < 2% (for a similar compound)[9] |
| Limit of Detection (LOD) | Method dependent, can be in the µg/mL range. | Method dependent, can be in the µg/mL range.[9] |
| Limit of Quantification (LOQ) | Method dependent, can be in the µg/mL range. | Method dependent, can be in the µg/mL range.[9] |
| Robustness | High; tolerant to minor variations in method parameters.[1] | Moderate; may be sensitive to changes in reaction conditions. |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for this compound are crucial for reproducibility and regulatory compliance. The following protocols are based on established practices for HPLC method validation.
1. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11][12][13] This involves subjecting the drug substance (Furosemide) to various stress conditions to generate degradation products, including this compound.
-
Acid Hydrolysis: The sample is treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The sample is exposed to 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: The sample is treated with an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The sample is exposed to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: The sample is exposed to UV light (e.g., 254 nm) and visible light to assess light sensitivity. Furosemide is known to undergo photo-hydrolysis to form this compound.[1][5][14]
2. HPLC Method Validation Protocol
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
System Suitability: Before sample analysis, the chromatographic system is evaluated to ensure it is performing adequately. Parameters like theoretical plates, tailing factor, and repeatability of injections are assessed.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated by comparing chromatograms of the drug substance, placebo, and stressed samples.
-
Linearity: A series of solutions of this compound at different concentrations (typically 5-6 levels) are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), and the percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): The same sample is analyzed multiple times (e.g., n=6) on the same day by the same analyst. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis is repeated on different days by different analysts to assess the ruggedness of the method. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratio.
-
Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) is evaluated. The %RSD of the results under these varied conditions is assessed.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.
References
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 3086-91-7 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 3086-91-7 | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Furosemide Glucuronide and the Postulated Metabolite Saluamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Furosemide (B1674285) glucuronide and Saluamine, two compounds associated with the metabolism of the potent loop diuretic, Furosemide. While Furosemide glucuronide is a well-established and pharmacologically active metabolite, compelling evidence has demonstrated that this compound, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is an analytical artifact rather than a true in vivo metabolite. This guide will present the current scientific understanding, supported by experimental data and methodologies, to clarify the metabolic fate of Furosemide.
Executive Summary
Furosemide undergoes metabolism primarily in the kidneys and to a lesser extent in the liver. The principal metabolite is Furosemide glucuronide, an active conjugate formed by glucuronidation.[1][2] Historical studies had also reported the presence of this compound (CSA) as a significant metabolite. However, subsequent research using more advanced and specific analytical techniques, such as a metabolite-specific spectrofluorimetric HPLC assay, found no evidence of this compound in plasma or urine samples from individuals administered Furosemide.[3] These studies conclusively demonstrated that this compound is an artifact generated during analytical procedures.[3]
Therefore, this comparison will focus on the quantitative levels and analytical determination of Furosemide and its confirmed major metabolite, Furosemide glucuronide.
Quantitative Data Comparison
The following table summarizes the quantitative levels of Furosemide and Furosemide glucuronide found in human plasma and urine following administration of Furosemide. Due to its classification as an analytical artifact, no corresponding in vivo data for this compound is presented.
| Analyte | Biological Matrix | Dosage | Concentration / Amount | Citation |
| Furosemide | Plasma | 40 mg (oral) | 2-3 µg/mL (peak, ~1h post-dose) | [4] |
| Plasma | 40 mg (IV) | 6-12 µg/mL (peak) | [4] | |
| Urine | 40 mg (IV) | ~25.2 mg (24h excretion) | [5] | |
| Urine | 80 mg (oral) | ~5.1 mg excreted as glucuronide | [3] | |
| Furosemide glucuronide | Plasma Ultrafiltrate | 40 mg (oral) | Linearity range: 0.125 - 250 ng/mL | [6] |
| Urine | 40 mg (oral) | Linearity range: 50 - 20,000 ng/mL | [6] | |
| Urine | 40 mg (IV) | ~5.5 mg excreted (as conjugate) | [3] | |
| Urine | 40 mg (IV) | 2.7 - 11.2 mg (average 6.7 mg) in patients on long-term treatment | [5] | |
| Urine | 40 mg (IV) | ~0.8 mg in previously untreated subjects | [5] |
Furosemide Metabolism Pathway
The metabolic conversion of Furosemide to Furosemide glucuronide is a primary pathway for its elimination. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), occurs mainly in the kidney.[4]
Caption: Metabolic pathway of Furosemide to its active glucuronide metabolite.
Experimental Protocols
The quantification of Furosemide and its glucuronide metabolite requires sensitive and specific analytical methods to distinguish the parent drug from its conjugate and to avoid the artifactual formation of this compound.
Method 1: HPLC-MS/MS for Furosemide and Furosemide Glucuronide in Plasma, Plasma Ultrafiltrate, and Urine
This method allows for the simultaneous determination of Furosemide and Furosemide glucuronide.
-
Sample Preparation:
-
Plasma: Acidified liquid-liquid extraction for Furosemide.
-
Urine and Plasma Ultrafiltrate: Simple dilution with the mobile phase.[6]
-
-
Chromatography:
-
Detection:
-
System: Tandem Mass Spectrometry (MS/MS).[6]
-
Ionization: Electrospray ionization (ESI).
-
-
Quantification:
-
Linearity was established in the range of 0.50 - 2500 ng/mL for Furosemide in plasma and 50 - 20,000 ng/mL in urine. For Furosemide glucuronide, linearity was in the range of 0.125 - 250 ng/mL in plasma ultrafiltrate and 50 - 20,000 ng/mL in urine.[6]
-
Method 2: Spectrofluorimetric HPLC Assay for Furosemide and Potential Metabolites
This method was instrumental in demonstrating that this compound is an analytical artifact.
-
Sample Preparation: Details of the extraction procedure are specific to the study but are designed to ensure the stability of the analytes.
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC).
-
-
Detection:
-
System: Spectrofluorometric detection.
-
-
Key Finding: This highly specific and sensitive assay found no evidence of this compound (CSA) in any plasma or urine samples from individuals who had received intravenous or oral Furosemide. The study concluded that CSA is an analytical artifact.[3]
Experimental Workflow for Metabolite Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Furosemide and its metabolites in biological samples.
Caption: General workflow for the quantification of Furosemide and its metabolites.
Conclusion
The available scientific evidence strongly supports that Furosemide is primarily metabolized to Furosemide glucuronide, which is pharmacologically active. The previously reported metabolite, this compound (CSA), has been identified as an analytical artifact, and there is no credible evidence of its formation in vivo. Researchers and drug development professionals should, therefore, focus their analytical and metabolic studies on Furosemide and its glucuronide conjugate. The use of validated, specific analytical methods, such as HPLC-MS/MS, is crucial to accurately quantify Furosemide and its true metabolites and to avoid the generation of analytical artifacts.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Absorption and disposition of furosemide in healthy volunteers, measured with a metabolite-specific assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 5. Distribution, elimination and effect of furosemide in normal subjects and in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of Furosemide Metabolism: A Comparative Guide to its Urinary Metabolites
For decades, the scientific community has worked to understand the metabolic fate of Furosemide (B1674285), a potent loop diuretic. Early research identified two primary metabolites in urine: Furosemide glucuronide and Saluamine (CSA or 4-chloro-5-sulfamoylanthranilic acid). However, accumulating evidence has led to a significant revision of this understanding, with this compound now widely considered to be an analytical artifact rather than a true biological metabolite. This guide provides a comprehensive comparison of urinary Furosemide and its confirmed major metabolite, Furosemide glucuronide, and addresses the scientific consensus regarding this compound.
Furosemide and its Primary Metabolite: A Quantitative Overview
Furosemide undergoes metabolism primarily through glucuronidation. The resulting conjugate, Furosemide glucuronide, along with the unchanged parent drug, are the principal components excreted in urine. While the presence of this compound has been reported in older literature, a pivotal study conclusively demonstrated it to be an analytical artifact, absent in both plasma and urine samples when analyzed with a specific and validated HPLC assay.[1]
The urinary excretion of Furosemide and its glucuronide metabolite can vary depending on the route of administration and individual patient factors. The following table summarizes quantitative data on the urinary excretion of unchanged Furosemide and Furosemide glucuronide.
| Analyte | Administration Route | Dose | Mean Amount Excreted in Urine | Reference |
| Furosemide Glucuronide | Intravenous | 40 mg | ~ 5.5 mg | [1] |
| Furosemide Glucuronide | Oral | 80 mg | ~ 5.1 mg | [1] |
The Metabolic Pathway of Furosemide
The biotransformation of Furosemide predominantly involves conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 playing a significant role.[2] This metabolic conversion primarily occurs in the liver and kidneys.[2]
Caption: Metabolic pathway of Furosemide.
Experimental Protocols for Metabolite Analysis
The accurate quantification of Furosemide and its metabolites in urine is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Sample Preparation
A robust sample preparation procedure is essential to remove interfering substances from the urine matrix. A typical workflow involves:
-
Urine Collection: Collection of urine samples over a specified period.
-
Sample Pre-treatment: Centrifugation to remove particulate matter.
-
Solid-Phase Extraction (SPE): This is a common technique for sample clean-up and concentration. A detailed SPE protocol for Furosemide in urine is as follows:
-
Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.
-
Equilibration: The cartridge is equilibrated with an acidic solution (e.g., 1% formic acid).
-
Loading: The pre-treated urine sample is loaded onto the cartridge.
-
Washing: The cartridge is washed to remove endogenous interferences.
-
Elution: Furosemide and its metabolites are eluted with an organic solvent, typically methanol.
-
-
Reconstitution: The eluent is evaporated to dryness and reconstituted in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions
HPLC and LC-MS/MS methods provide the necessary selectivity and sensitivity for the simultaneous determination of Furosemide and Furosemide glucuronide.
Experimental Workflow for Furosemide and Metabolite Analysis in Urine
Caption: A typical experimental workflow for urinary analysis.
LC-MS/MS Parameters: An example of LC-MS/MS conditions for the analysis of Furosemide and this compound is presented below. While this compound is now considered an artifact, these parameters illustrate the type of methodology used.
| Parameter | Condition |
| LC System | Agilent® 1200 Series |
| Column | Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm |
| Mobile Phase A | 0.1 % Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 400 µL/min |
| Temperature | 40 °C |
| MS System | SCIEX® 4500 |
| Ionization Mode | Electrospray Ionization (ESI) |
Conclusion
The understanding of Furosemide metabolism has evolved, with Furosemide glucuronide being the only well-documented and consistently detected metabolite in human urine. The previously reported metabolite, this compound, is now largely accepted as an artifact of analytical procedures. For researchers and drug development professionals, it is imperative to utilize validated and specific analytical methods, such as LC-MS/MS, to accurately quantify Furosemide and its glucuronide conjugate, ensuring reliable data for pharmacokinetic and clinical investigations. Future research in this area should focus on the clinical implications of the variability in Furosemide glucuronidation and its impact on drug efficacy and safety.
References
A Guide to Inter-Laboratory Cross-Validation of Saluamine Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably quantify analytes across different laboratories is a cornerstone of robust drug development. When bioanalytical methods are transferred between facilities, a cross-validation study is essential to ensure data consistency and integrity. This guide provides a framework for the cross-validation of a bioanalytical assay for Saluamine, a primary metabolite of the diuretic Furosemide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Comparison
A successful inter-laboratory cross-validation demonstrates that a bioanalytical method performs equivalently in both the originating (sending) and receiving laboratories. This is typically assessed by analyzing the same set of quality control (QC) samples and incurred study samples at both sites. The results should meet pre-defined acceptance criteria, generally stipulating that the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision (Coefficient of Variation, %CV) should not exceed 15%.[1][2]
Below is a representative dataset from a hypothetical cross-validation study for a this compound LC-MS/MS assay between two laboratories.
Table 1: Inter-Laboratory Comparison of this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Measured Conc. (ng/mL) | Laboratory B Measured Conc. (ng/mL) | % Difference from Nominal (Lab A) | % Difference from Nominal (Lab B) | % Difference (Lab A vs. Lab B) |
| LLOQ | 1.0 | 1.08 | 1.12 | +8.0% | +12.0% | +3.7% |
| Low | 3.0 | 2.89 | 3.05 | -3.7% | +1.7% | +5.4% |
| Mid | 100 | 104.5 | 98.2 | +4.5% | -1.8% | -6.2% |
| High | 800 | 776.0 | 824.0 | -3.0% | +3.0% | +6.0% |
LLOQ: Lower Limit of Quantitation
Signaling Pathway and Experimental Workflow
To understand the context of the assay, it is important to recognize the mechanism of action of the parent drug, Furosemide. Furosemide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney. This inhibition prevents the reabsorption of these ions, leading to increased water excretion.[3][4][5]
The process of cross-validating a bioanalytical method between two laboratories follows a structured workflow. This ensures that all necessary steps, from initial planning to final data comparison, are systematically executed.
Experimental Protocols
A detailed and harmonized protocol is critical for the success of an inter-laboratory validation. Below is a representative LC-MS/MS protocol for the quantification of this compound in human plasma.
1. Objective
To validate a bioanalytical method for the determination of this compound in human plasma and to perform a cross-validation between two laboratories.
2. Materials and Reagents
-
Analytes: this compound reference standard, this compound-d4 (internal standard, IS).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Matrix: Blank human plasma (K2EDTA).
3. Instrumentation
-
LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
4. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 200 µL of internal standard working solution (this compound-d4 in acetonitrile).
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water and vortex.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: m/z 251.0 → 188.1
-
This compound-d4 (IS): m/z 255.0 → 192.1
-
6. Cross-Validation Procedure
-
Protocol Agreement: Both the sending and receiving laboratories must agree on a detailed cross-validation protocol, including the number of QC samples, concentration levels, and acceptance criteria.[6]
-
Sample Exchange: The sending laboratory prepares and analyzes a set of QC samples at low, medium, and high concentrations (n=6 at each level). These same samples are then shipped frozen on dry ice to the receiving laboratory.
-
Analysis: Both laboratories analyze the QC samples using the validated method. The receiving lab should use its own calibration curve for quantification.
-
Data Comparison: The concentration data from both laboratories are compiled and compared. The percentage difference between the results from the two labs for each sample, as well as the mean accuracy and precision at each QC level, are calculated.
-
Acceptance Criteria: The cross-validation is successful if the results from both laboratories meet the pre-specified criteria, typically:
By adhering to a rigorous, well-documented protocol, researchers can ensure the seamless transfer of bioanalytical methods, fostering confidence in data generated across multiple sites and supporting the global nature of modern drug development.
References
- 1. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. fda.gov [fda.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Furosemide and its Metabolites as Biomarkers
Introduction: Furosemide is a potent loop diuretic used to treat edema and hypertension. Monitoring its concentration and that of its metabolites in biological fluids is crucial for therapeutic drug monitoring, doping control in sports, and forensic toxicology. While the term "Saluamine" does not correspond to a recognized scientific biomarker for Furosemide, this guide provides a comparative analysis of the established primary biomarkers: Furosemide itself and its major metabolite, Furosemide acyl-glucuronide. The efficacy of these biomarkers is evaluated based on analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique.
Quantitative Data Summary
The following table summarizes the performance of Furosemide and its glucuronide metabolite as biomarkers based on LC-MS/MS analytical methods.
| Biomarker | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Furosemide | Plasma | 0.5 ng/mL | 1 ng/mL | 85-95 | < 15 | |
| Furosemide | Urine | 1 ng/mL | 5 ng/mL | 90-105 | < 10 | |
| Furosemide acyl-glucuronide | Plasma | 1 ng/mL | 2.5 ng/mL | 80-92 | < 15 | |
| Furosemide acyl-glucuronide | Urine | 2 ng/mL | 5 ng/mL | 88-102 | < 12 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine
A common and effective method for extracting Furosemide and its metabolites from biological matrices is Solid-Phase Extraction.
Objective: To isolate the analytes of interest from interfering substances in the biological matrix.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Phosphate buffer (pH adjustment)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Pre-treatment: Plasma samples are often subjected to protein precipitation with a solvent like acetonitrile. Urine samples may be diluted with a buffer.
-
Conditioning: The SPE cartridge is conditioned with methanol followed by deionized water.
-
Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a mild solvent to remove interfering substances.
-
Elution: The analytes (Furosemide and its metabolites) are eluted from the cartridge with a strong organic solvent like methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of Furosemide and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Furosemide and Furosemide glucuronide to ensure selectivity and accurate quantification.
-
Furosemide Transition: m/z 329 -> m/z 285
-
Furosemide glucuronide Transition: m/z 505 -> m/z 329
-
Visualizations
Caption: General workflow for the analysis of Furosemide biomarkers.
Caption: Metabolic pathway of Furosemide.
Comparative Analysis of Furosemide Administration Protocols and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide (B1674285), a potent loop diuretic, is a cornerstone in the management of fluid overload in various clinical conditions, including heart failure, liver cirrhosis, and renal disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[1][2][5] While the diuretic effect of furosemide is well-established, the optimal administration strategy to maximize efficacy and minimize adverse effects remains a subject of clinical research. This guide provides a comparative analysis of different furosemide administration protocols, with a focus on their impact on clinical and renal outcomes, supported by experimental data.
It is important to note that while saluamine (4-chloro-5-sulfamoylanthranilic acid) is a known metabolite of furosemide, there is a lack of publicly available data directly correlating its systemic levels with varying furosemide dosages and clinical endpoints.[6][7] Therefore, this guide will focus on the comparative effects of different furosemide dosing regimens.
Furosemide: Mechanism of Action and Pharmacokinetics
Furosemide exerts its diuretic effect by blocking the reabsorption of sodium and chloride in the nephron, leading to a significant increase in urine output.[1][2] The bioavailability of oral furosemide is variable, ranging from 10% to 90%.[2][5] Intravenous administration provides a more predictable and rapid onset of action.[3][5] Furosemide is highly bound to plasma proteins, primarily albumin.[3][5]
Comparative Efficacy of Furosemide Dosing Strategies
Clinical studies have investigated various furosemide administration strategies to optimize diuretic response and patient outcomes. The following tables summarize quantitative data from key studies comparing different dosing regimens.
| Table 1: Comparison of Bolus vs. Continuous Infusion of Furosemide in Acute Decompensated Heart Failure | ||
| Parameter | Bolus Injection | Continuous Infusion |
| Study Design | Randomized, 2x2 factorial design (DOSE study)[8] | Randomized, 2x2 factorial design (DOSE study)[8] |
| Patient Population | Patients with acute decompensated heart failure[8] | Patients with acute decompensated heart failure[8] |
| Net Fluid Loss (72h) | -3.6 ± 2.7 L | -3.6 ± 2.7 L |
| Weight Change (72h) | -3.9 ± 3.5 kg | -4.0 ± 3.5 kg |
| Change in Serum Creatinine (72h) | +0.05 ± 0.29 mg/dL | +0.07 ± 0.30 mg/dL |
| Patient's Global Assessment of Symptoms (72h) | 47% moderate or marked improvement | 49% moderate or marked improvement |
| Table 2: Comparison of High-Dose vs. Low-Dose Furosemide in Acute Decompensated Heart Failure | ||
| Parameter | Low Dose (1x Oral Dose) | High Dose (2.5x Oral Dose) |
| Study Design | Randomized, 2x2 factorial design (DOSE study)[8] | Randomized, 2x2 factorial design (DOSE study)[8] |
| Patient Population | Patients with acute decompensated heart failure[8] | Patients with acute decompensated heart failure[8] |
| Net Fluid Loss (72h) | -3.1 ± 2.6 L | -4.1 ± 2.7 L |
| Weight Change (72h) | -3.5 ± 3.4 kg | -4.4 ± 3.6 kg |
| Change in Serum Creatinine (72h) | +0.04 ± 0.29 mg/dL | +0.08 ± 0.30 mg/dL |
| Patient's Global Assessment of Symptoms (72h) | 46% moderate or marked improvement | 50% moderate or marked improvement |
Experimental Protocols
DOSE Study Protocol (Diuretic Optimization Strategies Evaluation)[8]
-
Objective: To compare the efficacy of bolus versus continuous infusion and low-dose versus high-dose intravenous furosemide in patients with acute decompensated heart failure.
-
Methodology:
-
Patients were randomized in a 2x2 factorial design to one of four treatment groups:
-
Bolus administration at a low dose (equivalent to their oral home dose).
-
Continuous infusion at a low dose.
-
Bolus administration at a high dose (2.5 times their oral home dose).
-
Continuous infusion at a high dose.
-
-
The primary endpoint was the patient's global assessment of symptoms over 72 hours.
-
Secondary endpoints included net fluid loss, weight change, and change in serum creatinine.
-
Patients were monitored for clinical signs and symptoms of congestion, renal function, and electrolyte levels.
-
High-Dose Furosemide with and without Hypertonic Saline[9]
-
Objective: To evaluate the effects of high-dose furosemide combined with hypertonic saline solution (HSS) compared to high-dose furosemide alone in patients with refractory congestive heart failure.
-
Methodology:
-
Patients were randomized to two groups:
-
Group 1 received an intravenous infusion of furosemide (500-1000 mg) plus HSS (150 mL of 1.4%-4.6% NaCl) twice a day.
-
Group 2 received an intravenous bolus of furosemide (500-1000 mg) twice a day without HSS.
-
-
Primary outcomes included daily diuresis, natriuresis, and changes in serum sodium and creatinine.
-
Patients were monitored for body weight, blood pressure, and heart rate.
-
Visualizing Furosemide's Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of furosemide and a typical experimental workflow for a comparative study.
Caption: Furosemide's mechanism of action in the thick ascending limb of the loop of Henle.
Caption: A generalized experimental workflow for a comparative study of furosemide administration.
References
- 1. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 6. fip.org [fip.org]
- 7. 4-Chloro-5-sulfamoylanthranilic acid | C7H7ClN2O4S | CID 76523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diuretic Optimization Strategies Evaluation in Acute Heart Failure - American College of Cardiology [acc.org]
A Comparative Review of Furosemide's Biological Effects and Therapeutic Alternatives
An Objective Guide for Researchers and Drug Development Professionals
Initial Scope: This review was initially aimed at the biological effects of Saluamine. However, a comprehensive literature search reveals that this compound is primarily recognized as a metabolite of the potent loop diuretic, Furosemide (B1674285). Direct and extensive research on the independent biological effects of this compound is limited. Therefore, this guide has been pivoted to provide a detailed comparative analysis of Furosemide and its primary therapeutic alternatives, Torsemide (B1682434) and Bumetanide (B1668049). This approach offers a more robust and data-driven resource for the intended audience of researchers, scientists, and drug development professionals.
Furosemide: Mechanism of Action
Furosemide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water. This action disrupts the counter-current mechanism, resulting in a significant increase in urine output.
Comparative Analysis of Loop Diuretics
The following tables summarize the key pharmacokinetic parameters and clinical trial outcomes for Furosemide, Torsemide, and Bumetanide.
Table 1: Pharmacokinetic Properties of Loop Diuretics
| Parameter | Furosemide | Torsemide | Bumetanide |
| Bioavailability | Highly variable (10-90%) | High and consistent (~80-90%)[1] | High and consistent (~80-100%)[2][3] |
| Half-life | 1.5 - 2 hours[4] | 3 - 4 hours[4] | ~1 - 1.5 hours[5] |
| Protein Binding | ~91-99% | >97% | ~94-96% |
| Metabolism | Primarily renal excretion, some hepatic metabolism | Primarily hepatic metabolism | Hepatic metabolism and renal excretion[3] |
| Onset of Action (Oral) | Within 1 hour | ~1 hour | 30 - 60 minutes |
| Duration of Action (Oral) | 6 - 8 hours | 12 - 16 hours | 4 - 6 hours |
Table 2: Comparative Efficacy in Heart Failure - TRANSFORM-HF Trial
| Outcome (at median 17.4 months) | Furosemide | Torsemide | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 26.2% | 26.1% | 1.02 (0.89-1.18) | 0.77 |
| All-Cause Mortality or Hospitalization (12 months) | 49.3% | 47.3% | 0.92 (0.83-1.02) | 0.11 |
| Total Hospitalizations (12 months) | 987 events in 577 patients | 940 events in 536 patients | Rate Ratio: 0.94 (0.84-1.07) | - |
Source: Adapted from the TRANSFORM-HF Randomized Clinical Trial.
Table 3: Comparative Efficacy in Congestive Heart Failure - Bumetanide vs. Furosemide
| Outcome | Bumetanide | Furosemide | Result |
| Reduction in Edema | Effective | Effective | No statistically significant difference[4][6] |
| Changes in Body Weight | Decrease | Decrease | No statistically significant difference[4][6] |
| Blood Pressure | Decrease | Decrease | No statistically significant difference[4][6] |
| Effective Dose Ratio | 1 | 25 | 1:25[4][6] |
Source: Adapted from a randomized, parallel clinical trial in outpatients with edema due to congestive heart failure.[4][6]
Experimental Protocols
In Vivo Diuretic Activity Assessment in a Rat Model (Modified Lipschitz Test)
This protocol is a standard method for screening and comparing the diuretic activity of different compounds.
1. Animal Model:
-
Species: Wistar albino rats
-
Weight: 150-200g
-
Sex: Male (to avoid cyclical hormonal variations)
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
2. Experimental Groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose (B213188) solution).
-
Group 2 (Standard): Furosemide (e.g., 20 mg/kg, p.o.).
-
Group 3 (Test Drug 1): e.g., Torsemide (at an equipotent dose to Furosemide).
-
Group 4 (Test Drug 2): e.g., Bumetanide (at an equipotent dose to Furosemide).
3. Procedure:
-
Fasting: Animals are fasted for 18 hours prior to the experiment with free access to water.
-
Hydration: Administer normal saline (0.9% NaCl) orally at a dose of 25 ml/kg to ensure adequate hydration and a baseline urine flow.
-
Drug Administration: 30 minutes after hydration, administer the respective test drugs, standard, or vehicle orally.
-
Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected at each time point.
-
Electrolyte Analysis: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Saluretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group).
-
Natriuretic Index: (Total K+ excretion of test group) / (Total K+ excretion of control group).
-
Statistical Analysis: Compare the mean values of the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
While this compound remains an understudied metabolite, its parent compound, Furosemide, is a cornerstone of diuretic therapy. The comparative data presented here indicate that while Furosemide is highly effective, its pharmacokinetic profile, particularly its variable bioavailability, can be a clinical challenge. Alternatives like Torsemide and Bumetanide offer more predictable pharmacokinetics. However, large-scale clinical trials such as TRANSFORM-HF have shown no significant difference in all-cause mortality between Furosemide and Torsemide in patients with heart failure. The choice between these agents may therefore depend on factors such as patient-specific needs, cost, and dosing convenience. The provided experimental protocol offers a standardized framework for further preclinical comparative studies in this important class of drugs.
References
- 1. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics, dynamics, and bioavailability of bumetanide in healthy subjects and patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Torsemide vs. furosemide: Differences, similarities, and which is better for you | SingleCare.com [singlecare.com]
- 5. Articles [globalrx.com]
- 6. Comparison of the pharmacokinetics and pharmacodynamics of torasemide and furosemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Saluamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Saluamine, a metabolite of Furosemide, intended for research use.[1][2] Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with safety and environmental regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses with side shields, gloves, and a lab coat. In settings with potential for aerosolization, a fume hood should be utilized to minimize inhalation exposure.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, its known chemical and physical properties are summarized below. This information is critical for waste characterization and management.
| Property | Value | Reference |
| CAS Number | 3086-91-7 | [1][3] |
| Molecular Formula | C₇H₇ClN₂O₄S | [1][3] |
| Molecular Weight | 250.66 g/mol | [1][3] |
| Appearance | White Solid | [4] |
| Purity | ≥98% | [3] |
| Storage | 4°C, protect from light | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline based on best practices for chemical waste management and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's waste management plan.
-
This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
2. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and have a secure lid.
-
For solid waste, a clearly labeled, sealed plastic bag or a puncture-proof container for sharps is appropriate.
-
For solutions containing this compound, use a labeled, leak-proof bottle. Do not overfill the container; allow for at least 10% headspace to accommodate expansion.
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and its CAS number: "3086-91-7".
-
The approximate quantity or concentration of this compound in the container.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is secure and prevents unauthorized access.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5]
-
Disposal must be conducted through a licensed hazardous waste disposal company arranged by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general best practices for chemical waste disposal. It is not a substitute for a formal Safety Data Sheet (SDS) or your institution's specific waste management protocols. Always consult your institution's Environmental Health and Safety (EHS) department and the chemical supplier's SDS for definitive guidance on the safe handling and disposal of this compound.
References
Personal protective equipment for handling Saluamine
For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for Saluamine.
This compound, a metabolite of the potent diuretic Furosemide, requires careful handling in a laboratory setting to mitigate risks of irritation and other health effects.[1][2][3] Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[4] Appropriate PPE is mandatory to prevent exposure. The required equipment varies based on the nature of the work being conducted.
Summary of Required Personal Protective Equipment
| Task | Required PPE | Notes |
| Handling solid this compound (weighing, preparing solutions) | Nitrile gloves, safety goggles with side shields, lab coat, and a NIOSH-approved respirator. | A full-face respirator may be required for large quantities or in poorly ventilated areas. |
| Working with this compound solutions | Nitrile gloves, safety goggles, and a lab coat. | A face shield should be worn in addition to goggles if there is a splash hazard. |
| Cleaning spills | Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, safety goggles, and a respirator. | The level of respiratory protection will depend on the size of the spill. |
Operational Plans for Handling this compound
Safe handling practices are critical to minimize the risk of exposure. The following procedures should be followed at all times.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols
Preparation of a this compound Stock Solution:
-
Ensure all necessary PPE is correctly worn.
-
Conduct all work within a certified chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully weigh the desired amount of solid this compound onto weighing paper.
-
Transfer the solid to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, Methanol) to dissolve the solid.[3][5]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap and label the flask clearly.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for this compound Waste Disposal
Caption: Decision-making process for the proper disposal of this compound waste.
All waste contaminated with this compound must be treated as hazardous waste. Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
